Product packaging for Calcium hydrogen phosphate(Cat. No.:CAS No. 7757-93-9)

Calcium hydrogen phosphate

Cat. No.: B1668225
CAS No.: 7757-93-9
M. Wt: 138.07 g/mol
InChI Key: UUVBYOGFRMMMQL-UHFFFAOYSA-N
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Description

Significance of Calcium Hydrogen Phosphate (B84403) Polymorphs in Scientific Disciplines

The different polymorphs of calcium hydrogen phosphate, principally monetite (dicalcium phosphate anhydrous, DCPA) and brushite (dicalcium phosphate dihydrate, DCPD), hold considerable significance across various scientific fields, most notably in the domain of biomaterials. mdpi.commdpi.com

Brushite (Dicalcium Phosphate Dihydrate, DCPD) : Brushite, with the chemical formula CaHPO₄·2H₂O, is often investigated as a precursor in the formation of other calcium phosphates, such as hydroxyapatite (B223615), the primary mineral component of bone. nih.govacs.org It is recognized for its use in calcium phosphate cements. mdpi.comelsevier.es Research has shown that the biodegradability of DCPD is higher than that of hydroxyapatite. elsevier.es Brushite is stable in acidic conditions (pH < 6.5) and can be converted to the anhydrous form, monetite, through dehydration, for instance by heating. mdpi.comresearchgate.net Its role is also studied in pathological calcification, as it can be found in some kidney stones. nih.govresearchgate.net

Monetite (Dicalcium Phosphate Anhydrous, DCPA) : Monetite (CaHPO₄) is the anhydrous form of brushite and has garnered increasing interest for its properties that are highly favorable for orthopedic applications. nih.govresearchgate.net Compared to brushite and other calcium phosphate phases like hydroxyapatite, monetite often exhibits a more balanced relationship between implant resorption and the formation of new bone. nih.govresearchgate.net Academic studies have confirmed its excellent osteoconductive (guiding bone growth) and osteointegrative (bonding with bone) capabilities. nih.gov Research indicates that monetite bioceramics can resorb faster than brushite and become more infiltrated with newly formed bone, making them a subject of intense study for bone regeneration procedures. researchgate.net Furthermore, its higher solubility compared to hydroxyapatite is a key advantage in biomedical applications. mdpi.com

The fundamental difference in their crystalline structure and water content leads to variations in their physical and chemical properties, such as solubility, resorption rate, and mechanical strength, which dictates their specific applications and areas of academic interest. mdpi.comresearchgate.net

Table 1: Properties of this compound Polymorphs

Property Monetite (DCPA) Brushite (DCPD)
Chemical Formula CaHPO₄ nih.gov CaHPO₄·2H₂O mdpi.com
Crystal System Triclinic mdpi.com Monoclinic mdpi.com
Key Characteristics Anhydrous form, higher resorption rate compared to brushite, favorable osteoconduction. nih.govresearchgate.net Dihydrated form, precursor to other calcium phosphates, used in cements, higher biodegradability than hydroxyapatite. mdpi.comnih.govelsevier.es
Stability More stable than brushite, especially under heating. researchgate.net Stable at pH < 6.5 and temperatures below 80°C. mdpi.commdpi.com

Scope of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is extensive, covering synthesis, characterization, modification, and application.

Synthesis and Fabrication: Researchers employ various methods to synthesize and fabricate monetite and brushite. Common synthesis routes include:

Precipitation: This involves reacting aqueous solutions of calcium salts (like calcium nitrate) with phosphate salts (like diammonium hydrogen phosphate) under controlled temperature and pH. mdpi.comdovepress.com

Hydrothermal Methods: These methods use water at elevated temperatures and pressures to convert precursors, such as brushite, into well-crystallized monetite. researchgate.net

Thermal Dehydration: Monetite is frequently prepared by heating brushite to remove its water of hydration. mdpi.comresearchgate.net

Solid-State Reactions: This involves heating mixtures of calcium-containing compounds (like calcium carbonate) and phosphate sources. nih.gov These methods allow scientists to control the phase, crystallinity, and morphology of the resulting material. nih.gov

Characterization: A multi-technique approach is essential for characterizing these materials. Key analytical methods include:

X-ray Diffraction (XRD): Used to identify the crystalline phases (monetite vs. brushite) and determine lattice parameters. mdpi.commdpi.comcnr.it

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the chemical functional groups present in the compounds. cnr.itscielo.br

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and microstructure of the synthesized powders or cements. cnr.itresearchgate.net

Thermal Analysis (TGA/DTA): Used to study the thermal stability and phase transformations, such as the dehydration of brushite to monetite. nih.gov

Ionic Substitution (Doping): A significant area of research focuses on doping calcium hydrogen phosphates with various ions to enhance their properties. By substituting calcium ions with other beneficial ions, scientists aim to improve biological responses. Studied dopants include:

Magnesium (Mg): Known to play a role in bone metabolism and can enhance the generation of new apatite phases. mdpi.comnih.gov

Strontium (Sr): Can stimulate new bone formation and reduce bone resorption. mdpi.comnih.gov

Zinc (Zn), Silver (Ag), Copper (Cu): Investigated for their antibacterial properties to reduce implant-related infections. nih.govnih.gov

Lanthanum (La): Researched for its potential to improve the mechanical and biological properties of bone cements. metu.edu.trresearchgate.net

Applications Research: Academic studies explore the use of this compound in several applications, primarily in the biomedical field:

Bone Cements: Brushite- and monetite-based cements are developed and studied for their setting times, mechanical strength, and biocompatibility for bone defect filling. elsevier.esdovepress.commetu.edu.tr

Implant Coatings: Monetite is investigated as a bioactive coating for metallic implants (e.g., titanium) to improve their integration with bone tissue. nih.govresearchgate.net

Scaffolds for Tissue Engineering: Research focuses on creating porous scaffolds from these materials that can support bone ingrowth and regeneration. nih.gov The overarching goal of this research is to develop materials with predictable resorption profiles and enhanced regenerative capabilities.

Table 2: Summary of Research Findings on this compound

Research Focus Methods Key Findings
Synthesis of Monetite Hydrothermal treatment of brushite. researchgate.net The optimal conversion time from brushite to monetite at 160°C was identified as 45 minutes, yielding a polygonal morphology. researchgate.net
Magnesium Doping of Monetite Co-precipitation method. mdpi.com Magnesium substitution was successful up to 7 mol%. The presence of Mg ions enhanced the potential for new apatite formation. mdpi.com
Strontium Doping of Monetite & Brushite Precipitation in the presence of strontium ions. mdpi.com Strontium substitution was achieved in both polymorphs, leading to variations in lattice parameters and morphology. mdpi.com
Brushite-based Bone Cements Mixing β-tricalcium phosphate and monocalcium phosphate monohydrate, with the addition of graphene oxide. dovepress.com The addition of graphene oxide was found to improve the compressive strength of the resulting brushite cement. dovepress.com
Monetite vs. Brushite for Bone Regeneration Autoclaving preset brushite to form monetite; in vitro cell culture and in vivo implantation. researchgate.net Monetite created by autoclaving brushite showed higher porosity and surface area, leading to faster resorption and greater new bone formation in vivo. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH3O4P B1668225 Calcium hydrogen phosphate CAS No. 7757-93-9

Properties

CAS No.

7757-93-9

Molecular Formula

CaH3O4P

Molecular Weight

138.07 g/mol

IUPAC Name

calcium;hydrogen phosphate

InChI

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

UUVBYOGFRMMMQL-UHFFFAOYSA-N

impurities

Dicalcium phosphate, phosphoric acid.

SMILES

OP(=O)([O-])[O-].[Ca+2]

Canonical SMILES

OP(=O)(O)O.[Ca]

Appearance

Solid powder

Color/Form

Triclinic crystals
White crystalline powde

density

2.89
Monoclinic crystals;  density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/

Other CAS No.

7757-93-9

physical_description

Other Solid;  Pellets or Large Crystals;  Dry Powder;  Dry Powder, Pellets or Large Crystals
White crystals or granules, granular powder or powder
Solid;  Practically insoluble in water;  [Merck Index] White powder;  Insoluble in water;  [MSDSonline]

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10103-46-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Sparingly soluble in water. Insoluble in ethanol
Solubility: cold water 0.0316 g/100 cc @ 38 °C;  hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/
Practically insol in water, alc
Sol in dil hydrochloric, nitric & acetic acids

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

anhydrous dibasic calcium phosphate
calcium hydrogen phosphate
calcium phosphate (CaHPO4)
calcium phosphate, dibasic, anhydrous
dibasic calcium phosphate, anhydrous
monetite

Origin of Product

United States

Advanced Synthesis Methodologies for Calcium Hydrogen Phosphate Compounds

Wet Chemical Precipitation Routes for Calcium Hydrogen Phosphate (B84403) Preparation

Wet chemical precipitation is a widely employed method for the synthesis of calcium hydrogen phosphate compounds due to its relative simplicity and scalability. This technique involves the reaction of soluble calcium and phosphate precursors in an aqueous solution, leading to the precipitation of the desired calcium phosphate phase. The precise control of reaction conditions is paramount to obtaining a product with the desired characteristics.

Controlled Co-precipitation Techniques for Dicalcium Phosphate Dihydrate Synthesis

Controlled co-precipitation is a refined approach that allows for the synthesis of dicalcium phosphate dihydrate (DCPD), also known as brushite, with specific properties. This technique relies on the careful management of supersaturation and the introduction of seed materials to guide crystallization. nih.govnih.gov By operating within the metastable zone of the DCPD solubility curve, uncontrolled, spontaneous crystallization can be avoided, leading to more uniform crystal growth. nih.gov The process often involves the slow addition of a precipitating agent to a solution containing calcium and phosphate ions, allowing for gradual crystal formation.

Key to this method is the use of a pH-stat autotitrator, which maintains a constant pH throughout the precipitation process by the controlled addition of an acid or base. nih.gov This precise pH control is crucial as it directly influences the supersaturation of the solution and, consequently, the nucleation and growth of DCPD crystals. For instance, maintaining a pH of 5.000 ± 0.015 has been demonstrated to be effective for the seeded growth of DCPD from metastable solutions. nih.gov

Table 1: Experimental Conditions for Controlled Co-precipitation of DCPD

ParameterConditionReference
pH5.000 ± 0.015 nih.gov
Titrant0.75 M KOH solution nih.gov
Seed Material50 mg of DCPD nih.gov
MonitoringpH-stat autotitrator nih.gov

pH-Controlled Precipitation of this compound Phases

The pH of the reaction medium is arguably the most critical parameter in determining which calcium phosphate phase will precipitate from a solution. nih.govscielo.brresearchgate.net Different this compound compounds exhibit stability over specific pH ranges. For example, dicalcium phosphate dihydrate (brushite) is typically formed in acidic to neutral conditions, with a pH of around 5 being optimal for its precipitation. scielo.brresearchgate.net As the pH increases, the predominant phosphate species in the solution changes, leading to the formation of other calcium phosphate phases.

Research has shown that at a pH of 5, plate-like brushite particles are produced. scielo.brresearchgate.net However, as the pH is increased to levels between 7 and 12, the formation of nano-hydroxyapatite particles is favored. scielo.brresearchgate.net The morphology of the precipitated crystals is also highly sensitive to pH variations. For instance, at pH 6.5, brushite crystals are tabular and platy, while at pH 8.5, they tend to be needle-like. nih.gov This demonstrates the power of pH control in not only selecting the desired calcium phosphate phase but also in tailoring its crystal morphology.

Table 2: Influence of pH on Calcium Phosphate Phase and Morphology

pHPrecipitated PhaseCrystal MorphologyReference
5Brushite (DCPD)Plate-like scielo.brresearchgate.net
6.5Brushite (DCPD)Tabular and platy nih.gov
7-12Nano-hydroxyapatiteNano-spherical aggregates scielo.brresearchgate.net
8.5Brushite (DCPD)Needle-like nih.gov

Precursor Selection and Stoichiometric Control in this compound Synthesis

The choice of calcium and phosphate precursors, along with the precise control of their stoichiometric ratio (Ca/P), is fundamental to the successful synthesis of a specific this compound phase. researchgate.net Common calcium precursors include calcium chloride dihydrate and calcium hydroxide (B78521), while potassium hydrogen phosphate and orthophosphoric acid are frequently used as phosphate sources. nih.govresearchgate.netresearchgate.net

Maintaining the correct Ca/P molar ratio is essential for obtaining the desired product. For the synthesis of dicalcium phosphate dihydrate (brushite), an equimolar ratio of calcium and phosphate precursors is typically employed. researchgate.netresearchgate.net Deviations from the target stoichiometry can lead to the formation of other calcium phosphate phases or a mixture of products. For example, the precipitation of brushite is achieved by mixing a calcium hydroxide suspension and an orthophosphoric acid solution in equimolar quantities. researchgate.netresearchgate.net The initial concentrations of these precursors can range from 50 to 300 mmol dm⁻³. researchgate.net It has been observed that during this process, hydroxyapatite (B223615) may initially precipitate before transforming into brushite. researchgate.netresearchgate.net

Sol-Gel Synthesis of this compound Nanomaterials

The sol-gel method offers a versatile bottom-up approach for the synthesis of this compound nanomaterials with high purity and homogeneity at relatively low temperatures. nih.govnih.gov This process involves the transformation of a molecular precursor solution (sol) into a solid network (gel). The ability to control the reaction at a molecular level allows for the precise tailoring of the final material's properties. nih.gov

Development of Sol-Gel Precursors for this compound

A variety of calcium and phosphorus precursors can be utilized in the sol-gel synthesis of this compound. diva-portal.org Common calcium precursors include calcium nitrate (B79036) tetrahydrate and calcium acetate. diva-portal.org For the phosphorus source, both inorganic precursors like diammonium hydrogen phosphate and organic precursors such as triethyl phosphite (B83602) and trimethyl phosphate have been successfully employed. diva-portal.orgresearchgate.net

The choice of precursor can significantly influence the reaction kinetics and the properties of the resulting material. For instance, the use of alkoxide precursors, such as calcium diethoxide and diethyl hydrogen phosphonate, has been explored for the synthesis of calcium hydroxyapatite powders. diva-portal.org While effective, these routes often require careful control of the reaction atmosphere, such as performing the synthesis under dry nitrogen. diva-portal.org More commonly, inorganic calcium sources are combined with organic phosphorus precursors. diva-portal.org The hydrolysis of the P-OR bonds in alkyl phosphates plays a crucial role in the sol-gel processing when using precursors like calcium acetate. diva-portal.org

Table 3: Common Precursors in Sol-Gel Synthesis of Calcium Phosphates

Precursor TypeExamplesReference
Calcium PrecursorsCalcium nitrate tetrahydrate, Calcium acetate, Calcium diethoxide, Calcium acetylacetonate diva-portal.org
Phosphorus PrecursorsDiammonium hydrogen phosphate, Triethyl phosphite, Trimethyl phosphate, Diethyl hydrogen phosphonate, Phosphorous pentoxide diva-portal.orgresearchgate.net

Solvent Influence on Sol-Gel Derived this compound Morphology and Purity

The solvent system employed in the sol-gel process plays a critical role in determining the morphology and purity of the resulting this compound. researchgate.netroyalsocietypublishing.orgdoaj.org The dielectric constant and polarity of the solvent mixture have been shown to strongly influence the chemical structure and morphological properties of the synthesized calcium phosphate. researchgate.netroyalsocietypublishing.orgdoaj.org

A study investigating the effect of different solvent systems on the synthesis of hydroxyapatite using calcium nitrate tetrahydrate and diammonium hydrogen phosphate as precursors revealed significant differences in the final product. researchgate.netroyalsocietypublishing.orgdoaj.org When water was used as the solvent, which has a high dielectric constant, the primary product was β-calcium pyrophosphate with only a minor amount of hydroxyapatite. researchgate.netroyalsocietypublishing.orgdoaj.org In contrast, a solvent system of tetrahydrofuran (B95107) (THF)/water, which has a lower dielectric constant, resulted in the formation of pure hydroxyapatite. researchgate.netroyalsocietypublishing.orgdoaj.org An N,N-dimethylformamide (DMF)/water system yielded hydroxyapatite as the major phase with a very small amount of β-calcium pyrophosphate. researchgate.netroyalsocietypublishing.orgdoaj.org These findings underscore the importance of solvent selection in controlling the phase purity of sol-gel derived calcium phosphates.

Table 4: Effect of Solvent System on the Phase Composition of Sol-Gel Synthesized Calcium Phosphate

Solvent SystemMajor PhaseMinor PhaseReference
Waterβ-Calcium pyrophosphateHydroxyapatite researchgate.netroyalsocietypublishing.orgdoaj.org
DMF/WaterHydroxyapatiteβ-Calcium pyrophosphate researchgate.netroyalsocietypublishing.orgdoaj.org
THF/WaterHydroxyapatiteNone researchgate.netroyalsocietypublishing.orgdoaj.org

Hydrothermal Synthesis of this compound Phases

Hydrothermal synthesis is a versatile method that utilizes high temperatures and pressures in aqueous solutions to crystallize materials with controlled phase and morphology. This technique is particularly effective in the synthesis of various calcium phosphate phases, including this compound. The crystallization process is highly sensitive to the reaction conditions, which can be manipulated to selectively produce desired phases.

Temperature and pressure are critical parameters in the hydrothermal synthesis of this compound, exerting a significant influence on the resulting crystalline phase. Research has shown that specific temperature and pressure ranges can be used to selectively crystallize different calcium phosphate compounds. For instance, in the hydrothermal synthesis of hydroxyapatite from calcium lactate (B86563) pentahydrate and orthophosphoric acid, the reaction temperature and pressure directly impact the phase composition of the final product.

At lower temperatures and pressures, the formation of this compound is favored. Specifically, at a temperature of 130°C and a pressure of 4 bar, pure this compound in the form of monetite (CaHPO₄) with a characteristic plate-like morphology is obtained minsocam.org. However, as the temperature and pressure are increased, the synthesis shifts towards the formation of other calcium phosphate phases. For example, at 150°C and higher, pure hydroxyapatite (HAp) is formed minsocam.org. This indicates a distinct temperature threshold above 130°C for the synthesis of HAp under these specific hydrothermal conditions, below which monetite is the stable crystalline phase.

The following table summarizes the effect of temperature and pressure on the resulting product in a hydrothermal synthesis process:

Temperature (°C)Pressure (bar)Resulting ProductMorphology
1304This compound (Monetite)Plate form
1506HydroxyapatiteHexagonal rods
17010HydroxyapatiteHexagonal rods
20020HydroxyapatiteWhiskers

The stoichiometry of the initial precursors in hydrothermal synthesis plays a crucial role in determining the final phase composition of the synthesized calcium phosphate materials. The use of excess precursors, particularly an excess of the calcium source, can significantly alter the phase behavior and lead to the formation of different calcium phosphate compounds.

In studies investigating the hydrothermal synthesis of calcium phosphate materials using calcium oxide (CaO) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) as precursors, the effect of excess CaO has been systematically examined. It has been observed that an excess of the calcium precursor shifts the equilibrium towards the formation of hydroxyapatite, especially at higher calcination temperatures.

When no excess CaO is used (0 mole% excess), the product obtained after calcination is β-tricalcium phosphate (β-TCP) kit.edumdpi.commdpi.com. However, with the introduction of a 10 mole% excess of CaO, a mixture of β-TCP and hydroxyapatite is formed kit.edumdpi.commdpi.com. A further increase to a 20 mole% excess of CaO results in the formation of high-purity hydroxyapatite kit.edumdpi.commdpi.com. This demonstrates that by controlling the amount of excess calcium precursor, the phase composition of the final product can be tailored from pure β-TCP to a biphasic mixture, and ultimately to pure hydroxyapatite.

The following table illustrates the effect of excess CaO on the phase composition of the synthesized calcium phosphate materials after calcination:

Mole% Excess CaOResulting Phases
0β-tricalcium phosphate (β-TCP)
10β-tricalcium phosphate (β-TCP) + Hydroxyapatite
20High-purity Hydroxyapatite

Dehydration Routes for Anhydrous Dicalcium Phosphate (Monetite) Formation

Anhydrous dicalcium phosphate, or monetite (CaHPO₄), is a key calcium phosphate compound with various applications. A primary route for its synthesis is through the dehydration of its hydrated counterpart, dicalcium phosphate dihydrate, commonly known as brushite (CaHPO₄·2H₂O). This transformation can be achieved through various methods, including thermal dehydration and other solvent-based or energy-assisted processes.

The thermal conversion of brushite to monetite is a well-studied process involving the removal of water molecules from the crystal lattice of brushite upon heating. This dehydration process is not a simple, single-step event but rather occurs in two stages. The structural water in brushite, which accounts for approximately 21.9% of its weight, is held within the layers of the crystal structure by hydrogen bonds.

The conversion temperature for the transformation of brushite to monetite is generally around 220°C nih.govsemanticscholar.orgscinito.airesearchgate.net. However, this transformation can also occur at lower temperatures if the brushite is exposed to heat for a prolonged period nih.govsemanticscholar.orgscinito.ai. The heating rate is a critical factor that influences the dehydration process. Slower heating rates tend to result in the formation of a larger amount of an amorphous phase alongside monetite nih.govsemanticscholar.orgscinito.ai. This amorphous phase is believed to be a highly disordered, hydrated form of monetite with some trapped water molecules nih.govsemanticscholar.orgscinito.ai.

Thermogravimetric analysis (TGA) has shown that the mass loss steps associated with dehydration shift to higher temperatures with increasing heating rates, which is characteristic of a kinetic process researchgate.net. The dehydration of brushite typically occurs over a temperature range of 80–220°C researchgate.net.

The following table summarizes the key aspects of the thermal dehydration of brushite to monetite:

ParameterObservation
Conversion TemperatureApproximately 220°C, but can occur at lower temperatures with prolonged heating.
Water LossOccurs in two steps, with a total theoretical weight loss of 20.93%.
Effect of Heating RateSlower heating rates lead to the formation of more amorphous phase.
Amorphous PhaseA highly disordered, hydrated monetite with trapped water molecules.

Beyond conventional thermal dehydration, alternative methods are being explored for the synthesis of monetite from brushite, including solvent-based and energy-assisted processes. These methods offer potential advantages such as lower processing temperatures and finer control over the product's characteristics.

Solvent-Based Synthesis:

A notable solvent-based approach allows for the synthesis of monetite powders at room temperature in ethanol (B145695) solutions. This method provides an alternative to the high-temperature dehydration of brushite. In this process, submicrometer monetite powders can be synthesized by stirring precipitated calcium carbonate powders in ethanol solutions containing small amounts of concentrated orthophosphoric acid for a few hours. The resulting monetite powders have been shown to have a stacked-nanosheets particle texture.

Energy-Assisted Dehydration:

Energy-assisted techniques, such as microwave and ultrasound-assisted dehydration, are emerging as rapid and efficient methods for various dehydration processes and have the potential to be applied to the conversion of brushite to monetite.

Microwave-Assisted Dehydration: Microwave technology offers a rapid dehydration method by converting microwave energy into thermal energy within the moist material, which accelerates the evaporation of water. The advantages of microwave-assisted drying include shorter processing times and improved product quality. This technique can be combined with conventional hot air drying or vacuum drying to enhance efficiency. The application of microwaves can be particularly beneficial in the later stages of drying when moisture is concentrated in the center of the material.

Ultrasound-Assisted Dehydration: Ultrasound-assisted osmotic dehydration (UOD) is another technique that can enhance the drying process. The application of ultrasound during osmotic dehydration has been shown to improve water loss and can be optimized by controlling parameters such as ultrasound time, osmotic solution concentration, and temperature. While direct studies on the use of UOD for brushite to monetite conversion are not widely reported, the principles of enhanced mass transfer through ultrasonic application suggest its potential as an energy-assisted method for this transformation.

These alternative routes for monetite formation offer promising avenues for the synthesis of this important calcium phosphate material with tailored properties for various applications.

Mechanochemical and Combustion Synthesis of this compound Materials

In addition to hydrothermal and dehydration methods, mechanochemical and combustion synthesis represent alternative solid-state routes for the production of this compound and other calcium phosphate materials. These techniques are often characterized by their speed and the unique properties of the resulting products.

Mechanochemical Synthesis:

Mechanochemical synthesis involves the use of mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in solid reactants. This method can be used to synthesize nanocrystalline materials at room temperature, avoiding the need for high-temperature treatments.

In the context of calcium phosphates, mechanochemical synthesis has been successfully employed to produce various phases. For instance, nanocrystalline hydroxyapatite has been synthesized by the high-energy mechanical activation of a dry powder mixture of calcium oxide (CaO) and anhydrous this compound (CaHPO₄) wsu.edu. A single-phase, highly crystalline hydroxyapatite can be achieved after several hours of mechanical activation without any subsequent thermal treatment wsu.edu.

The mechanochemical method can also be used to synthesize calcium phosphates with a wide range of Ca/P ratios by reacting monetite (CaHPO₄) and CaO nih.gov. This technique has even enabled the formation of a whitlockite-structured phase directly in the ball mill from mixtures with a low initial Ca/P ratio nih.gov. Furthermore, biphasic calcium phosphate powders, consisting of hydroxyapatite and β-tricalcium phosphate, can be prepared by the mechanochemical milling of brushite (CaHPO₄·2H₂O) and calcium carbonate (CaCO₃) in the presence of water.

Combustion Synthesis:

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a process where a highly exothermic reaction is initiated in a mixture of reactants, and the heat generated sustains the reaction, leading to the formation of the desired product. This method is known for its rapidity and the production of fine, often porous, powders.

Solution combustion synthesis is a variation of this technique where the precursors are dissolved in a suitable solvent along with a fuel, such as urea (B33335) or glycine (B1666218). Upon heating, the solution undergoes a self-sustaining combustion reaction. This method has been used to synthesize calcium phosphate bioceramics. For example, hydroxyapatite can be synthesized using calcium nitrate tetrahydrate and di-ammonium hydrogen ortho-phosphate (B1173645) as precursors, with urea and glycine as fuels. The characteristics of the resulting powder, such as phase composition and surface area, can be controlled by adjusting the type and amount of fuel used. For instance, urea-rich fuel mixtures tend to produce pure hydroxyapatite, while glycine-rich fuels may yield calcium pyrophosphate as a minor phase along with hydroxyapatite.

The following table provides a comparative overview of these two synthesis methods:

Synthesis MethodKey PrinciplesAdvantagesExample Application
Mechanochemical SynthesisUse of mechanical energy (e.g., ball milling) to induce solid-state reactions.Room temperature processing, synthesis of nanocrystalline materials.Synthesis of nanocrystalline hydroxyapatite from CaO and CaHPO₄.
Combustion SynthesisA self-sustaining exothermic reaction in a precursor mixture.Rapid synthesis, production of fine and porous powders.Synthesis of hydroxyapatite using calcium nitrate, di-ammonium hydrogen phosphate, and urea/glycine as fuel.

Solid-State Mechanochemical Activation for this compound Precursors

Solid-state mechanochemical synthesis is an efficient and often solvent-free method for producing calcium phosphate powders. This technique utilizes mechanical energy, typically through high-energy ball milling, to activate and induce chemical reactions between solid precursors. The process is noted for being simpler and less expensive compared to many wet-chemical methods nih.gov.

The synthesis involves the direct grinding of precursor powders, which can lead to the formation of various calcium phosphate phases. The final product's composition is highly dependent on the initial Ca/P ratio of the reactants. For instance, mechanochemical synthesis using dicalcium phosphate (CaHPO4) and calcium oxide (CaO) as precursors can yield a range of products mdpi.com. Research has demonstrated that at low initial Ca/P ratios (1.17–1.48), this method can produce a calcium orthophosphate with a whitlockite (B577102) structure directly within the ball mill mdpi.com.

The process can also be used as a preliminary step before thermal treatment. For example, oyster shell powder (primarily calcium carbonate, CaCO3) and calcium pyrophosphate (Ca2P2O7) can be ball milled together before being heat-treated to produce calcium phosphate powders nih.govresearchgate.net. While solid-state reactions generally require high energy input, mechanochemical activation can facilitate these reactions at lower temperatures or for shorter durations researchgate.net.

Table 1: Examples of Solid-State Mechanochemical Synthesis of Calcium Phosphates
PrecursorsCa/P RatioConditionsPrimary Product(s)Reference
CaHPO₄ and CaO1.17–1.48High-energy ball millingCalcium orthophosphate (Whitlockite structure) mdpi.com
CaHPO₄ and CaO< 1.67Mechanochemical synthesisCalcium-deficient apatite mdpi.com
CaCO₃ and Ca₂P₂O₇Not SpecifiedBall milling followed by heat treatment (1050°C)β-Tricalcium Phosphate (β-TCP) and Hydroxyapatite (HAp) nih.govresearchgate.net
CaCO₃ and CaHPO₄Not SpecifiedSolid-state reaction at high temperature (1300°C)Hydroxyapatite (HAp) sphinxsai.com

Solution Combustion Synthesis for Biphasic Calcium Phosphate Composites

Solution combustion synthesis (SCS) is a rapid, energy-saving technique used to produce fine, often nanocrystalline, ceramic powders ias.ac.in. The process involves an exothermic, self-sustaining reaction in an aqueous or sol-gel solution containing metal nitrates (as an oxidizer) and an organic fuel, such as urea, glycine, or glucose ias.ac.incuneyttas.com. The heat generated during the combustion facilitates the formation of the desired crystalline phases.

This method is particularly effective for producing biphasic calcium phosphates (BCPs), which are composites typically consisting of hydroxyapatite (HAp) and β-tricalcium phosphate (β-TCP) nih.gov. The ratio of HAp to β-TCP in the final product can be precisely controlled by adjusting the synthesis parameters, such as the nominal Ca/P molar ratio in the precursor solution nih.gov. The type of fuel used also significantly influences the process and the product characteristics. Different fuels and their combinations can alter the flame temperature, which in turn affects properties like particle size and crystallinity ias.ac.in.

Research has shown that solution combustion can produce highly crystalline BCPs in a single step, which can reduce production costs unirioja.es. For example, a study using calcium nitrate tetrahydrate and di-ammonium hydrogen phosphate as precursors with fuels like urea and glycine successfully synthesized various calcium phosphate phases cuneyttas.comnih.gov. The release of large volumes of gaseous by-products during the reaction helps to prevent particle sintering and can create porous structures in the resulting powder ias.ac.in.

Table 2: Influence of Fuel on Solution Combustion Synthesis of Calcium Phosphates
OxidizerFuel(s)Key Parameter StudiedEffect on ProductReference
Calcium Nitrate TetrahydrateUrea, Glycine, GlucoseFuel type and combinationsControls flame temperature and product characteristics; produces nanocrystalline HAp (<20 nm). ias.ac.in
Calcium Nitrate TetrahydrateUreaNominal Ca/P ratioControls the phase composition and proportions of HAp and TCP. cuneyttas.comnih.gov
Not SpecifiedNot SpecifiedOne-step synthesisProduces highly crystalline biphasic calcium phosphates, potentially reducing production cost. unirioja.es

Novel Precursors and Environmentally Benign Synthesis Approaches for this compound

The development of environmentally benign or "green" synthesis methods for calcium phosphates is a growing area of research. These approaches focus on using sustainable precursors and reducing energy consumption and the use of harsh chemicals nih.gov.

One prominent green approach is the utilization of biowaste as a calcium source. Agricultural wastes such as eggshells from various poultry (quail, hen, duck, pigeon) have been successfully used to obtain calcium phosphate materials via wet synthesis methods nih.gov. This strategy not only provides a cost-effective calcium precursor but also addresses waste management. The synthesis can produce biphasic materials composed mainly of hydroxyapatite, with the second phase being β-TCP or octacalcium phosphate, depending on the specific type of eggshell used nih.gov. Importantly, these methods can sometimes eliminate the need for high-temperature sintering, thereby reducing energy consumption nih.gov.

Aqueous precipitation is another environmentally friendly route. By carefully controlling the pH and the Ca/P ratio of the precursor ion solutions at ambient temperatures, it is possible to synthesize biphasic mixtures of calcium carbonate/apatite or calcium hydroxide/apatite researchgate.net. These precipitation procedures are simpler, safer, and less expensive than methods requiring high-temperature sintering researchgate.net. Furthermore, enzymatic methods are being explored, which offer mild reaction conditions without the need for high temperatures or harsh chemicals, resulting in high-purity materials nih.gov.

Table 3: Comparison of Conventional and Environmentally Benign Synthesis Approaches
AspectConventional Methods (e.g., High-Temp Solid-State)Environmentally Benign Approaches
PrecursorsHigh-purity chemical reagents (e.g., CaCO₃, CaHPO₄)Biowaste (e.g., eggshells, oyster shells), simple ionic solutions
Energy ConsumptionHigh (requires sintering/calcination often >750°C)Low (often performed at room/body temperature, avoids sintering)
Process ComplexityCan require precise control of high temperatures and atmospheres.Simpler procedures, such as aqueous precipitation by controlling pH.
Environmental ImpactHigher energy footprint, reliance on mined resources.Utilizes waste streams, lower energy footprint, uses fewer harsh chemicals.

Table of Compounds

Table 4: Chemical Compounds Mentioned in the Article
Compound NameChemical Formula
This compound (Dicalcium phosphate)CaHPO₄
Calcium OxideCaO
Calcium CarbonateCaCO₃
Calcium PyrophosphateCa₂P₂O₇
Hydroxyapatite (HAp)Ca₁₀(PO₄)₆(OH)₂
β-Tricalcium Phosphate (β-TCP)Ca₃(PO₄)₂
Octacalcium PhosphateCa₈H₂(PO₄)₆·5H₂O
Calcium Nitrate TetrahydrateCa(NO₃)₂·4H₂O
Di-ammonium hydrogen phosphate(NH₄)₂HPO₄
UreaCH₄N₂O
GlycineC₂H₅NO₂
GlucoseC₆H₁₂O₆
Calcium HydroxideCa(OH)₂

Structural Elucidation and Polymorphism of Calcium Hydrogen Phosphate

Anhydrous Dicalcium Phosphate (B84403) (Monetite) Structural Characterization

Monetite (CaHPO₄), the anhydrous form of dicalcium phosphate, is a crucial precursor in the formation of other calcium phosphates and is noted for its stability. acs.orgnih.gov Its structural properties have been the subject of detailed crystallographic studies.

Monetite primarily crystallizes in a triclinic system. iucr.orgmdpi.com The most commonly reported space group for this stable form is P-1. acs.orgiucr.orgmdpi.com This structure is characterized by two unique phosphorus sites and three distinct hydrogen sites. nih.gov

Recent research has also identified a novel polymorph of monetite synthesized hydrothermally. africaresearchconnects.comresearchgate.net This form crystallizes in the orthorhombic space group Ccm21. africaresearchconnects.comresearchgate.net

The unit cell parameters of monetite are sensitive to its polymorphic form and can be influenced by ionic substitutions. For the common triclinic polymorph (space group P-1), detailed X-ray diffraction studies have established precise cell dimensions. One refinement reported the unit cell parameters at 25°C as a = 6.910 Å, b = 6.627 Å, c = 6.998 Å, with α = 96.34°, β = 103.82°, and γ = 88.33°. acs.orgiucr.org The introduction of larger ions, such as strontium (Sr²⁺) substituting for calcium (Ca²⁺), can cause an appreciable increase in these lattice constants. mdpi.comnih.gov

For the less common orthorhombic polymorph (space group Ccm21), the unit cell parameters have been determined as a = 6.242 Å, b = 6.994 Å, and c = 7.003 Å. africaresearchconnects.comresearchgate.net

Table 1: Crystallographic Data for Monetite Polymorphs

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Triclinic Monetite Triclinic P-1 6.910 6.627 6.998 96.34 103.82 88.33
Orthorhombic Monetite Orthorhombic Ccm21 6.242 6.994 7.003 90 90 90

Data sourced from references acs.orgiucr.orgafricaresearchconnects.comresearchgate.net.

The crystal structure of triclinic monetite is complex, containing four CaHPO₄ units within its unit cell. iucr.org The structure features two crystallographically independent calcium atoms. researchgate.net Ca(1) is coordinated to seven oxygen atoms in a configuration approximating a pentagonal bipyramid, with Ca-O bond distances ranging from 2.295 Å to 2.763 Å. iucr.org Ca(2) is coordinated to eight oxygen atoms, with all Ca-O distances indicating strong bonding. iucr.org

The phosphate groups (PO₄) play a central role in the structure, and their P-O distances are indicative of the hydrogen bonding network. iucr.org The structure contains three unique hydrogen bonds: one is considered normal, another is very short and crosses a nominal center of symmetry, and a third is presumed to be statistically disordered. iucr.org

In the orthorhombic polymorph, the three-dimensional crystal structure is described by infinite zigzag chains of {HPO₄} units that are linked together by calcium-oxygen bonds. africaresearchconnects.comresearchgate.net

Dicalcium Phosphate Dihydrate (Brushite) Crystallographic Analysis

Brushite (CaHPO₄·2H₂O), or dicalcium phosphate dihydrate (DCPD), is a hydrated phosphate mineral. wikipedia.orgtdl.org It is often considered a precursor to more stable calcium phosphates like apatite. wikipedia.orguchicago.edu

Brushite crystallizes in a noncentrosymmetric monoclinic system, with four CaHPO₄·2H₂O molecules per unit cell. researchgate.netresearchgate.net The space group is most commonly identified as Ia or C2/c. wikipedia.orgnih.govrsc.org Its structure is distinctly layered. nih.gov It consists of corrugated sheets composed of calcium and hydrogen phosphate ions. researchgate.netnih.gov Alternating with these CaHPO₄ sheets are layers of water molecules. researchgate.netnih.gov

Each calcium ion is octahedrally coordinated, surrounded by six oxygen atoms from four different phosphate groups and two oxygen atoms from two water molecules. nih.gov These water molecules are bound to the calcium ions and are positioned between the primary CaHPO₄ layers. researchgate.netnih.gov This arrangement results in a fully hydrated surface on the {010} faces, which have a relatively low interfacial energy. researchgate.netnih.gov Surface X-ray diffraction studies have revealed that the interface with water consists of a highly ordered water bilayer that can be considered part of the crystal structure, followed by a second, less ordered water bilayer. ru.nl The weaker bonding between these water layers creates a natural cleavage plane. nih.gov

Table 2: Crystallographic Data for Brushite

Crystal System Space Group a (Å) b (Å) c (Å) β (°)
Monoclinic Ia (or C2/c) 5.81 - 6.265 15.18 - 15.19 6.24 - 5.814 116.42 - 116.47

Data sourced from references wikipedia.orgnih.gov. Note: Ranges reflect values from different sources.

Amorphous Calcium Hydrogen Phosphate (ACHP) Structural Models

Amorphous this compound (ACHP) is a non-crystalline phase with a Ca/P atomic ratio of 1.0. osti.govresearchgate.net Unlike crystalline materials, it lacks long-range atomic order, making its structural determination challenging. However, studies using techniques like transmission electron microscopy (TEM), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and computer simulations have provided insights into its short-range structure. osti.govacs.org

Research suggests that the fundamental building block of ACHP is a "this compound cluster" (CHPC). osti.govresearchgate.net This model proposes that these CHPCs, along with associated water molecules, arrange to form the bulk structure of ACHP. osti.govresearchgate.net The CHPC model is distinct from the Posner's cluster model, which is generally accepted for basic amorphous calcium phosphates with higher Ca/P ratios. osti.govresearchgate.net Hydrogen phosphate species are considered a critical structural element in all amorphous calcium phosphates, with orthophosphate and water also playing roles depending on the synthesis pathway. researchgate.netrsc.org

Short-Range Order and this compound Cluster (CHPC) Units

While the long-range crystalline structure of different calcium phosphate phases is well-documented, the short-range order, especially in its amorphous state, is governed by the formation of specific ionic clusters. Experimental evidence suggests the existence of a fundamental structural unit in amorphous calcium phosphate (ACP) known as the Posner's cluster, a Ca₉(PO₄)₆ cluster with a diameter of approximately 0.95 nm. wikipedia.orgresearchgate.net These clusters are considered the basic building blocks of ACP, with water molecules occupying the spaces between them. researchgate.net The stability and structure of these clusters have been investigated through computational studies, which indicate that their interaction with ions like sodium and protons can significantly increase their stability. researchgate.net

Distinction from Posner's Clusters in Basic Amorphous Calcium Phosphate

While Posner's clusters are a key feature of amorphous calcium phosphate, it is important to distinguish their role from that in other related materials. The aggregation of calcium and phosphate ions in solution can lead to the formation of Posner-like clusters. researchgate.net However, the exact stoichiometry of these clusters is dependent on the ionic composition of the solution. researchgate.netx-mol.net For instance, in solutions with a low calcium to phosphorus (Ca/P) ratio, calcium-deficient clusters are formed, while in neutral solutions, clusters containing protonated phosphate groups are observed. researchgate.netx-mol.net These Posner-like clusters can be interconnected by phosphate groups, which act as bridges between their central calcium ions. researchgate.netx-mol.net

Influence of Synthesis Conditions on this compound Polymorph Formation and Purity

Effects of Ca/P Molar Ratio on Crystal Structure and Phase Composition

The molar ratio of calcium to phosphorus (Ca/P) in the initial reaction mixture is a critical factor that significantly influences the resulting crystal structure and phase composition of the synthesized calcium phosphate.

Low Ca/P Ratios: At low initial Ca/P ratios (e.g., 0.2) and in a low pH range, the bonding between calcium and phosphate is primarily monodentate. acs.org This condition favors the direct transformation of amorphous calcium phosphate to hydroxyapatite (B223615) without the formation of an intermediate brushite phase. acs.org

Intermediate to High Ca/P Ratios: As the Ca/P ratio increases, bidentate bonding geometries become more prevalent, leading to the formation of a mixture of brushite and hydroxyapatite during the transformation of ACP. acs.org

Stoichiometric and Excess Calcium: A stoichiometric excess of calcium, for instance, a 20% excess, is often necessary to prevent the formation of hydroxyapatite and favor the precipitation of brushite (dicalcium phosphate dihydrate). google.com Studies have shown that varying the Ca/P molar ratio between 1.00 and 2.00 results in the formation of calcium-deficient hydroxyapatite. researchgate.net

The following table summarizes the effect of the initial Ca/P ratio on the resulting calcium phosphate phases:

Initial Ca/P RatiopH RangePredominant BondingResulting Phases
Low (e.g., 0.2)Low (6-7)MonodentateHydroxyapatite (direct transformation)
Intermediate to High---BidentateBrushite and Hydroxyapatite
1.00 - 2.00------Calcium-deficient Hydroxyapatite

Crystallite Size and Morphology Control in this compound Synthesis

The ability to control the crystallite size and morphology of this compound is crucial for tailoring its properties for various applications, from bone tissue engineering to drug delivery. nih.gov Several synthesis parameters can be manipulated to achieve this control.

Temperature: Reaction temperature has a significant impact on the final morphology. For instance, in the synthesis of hydroxyapatite via a wet chemical route, needle-like nanoparticles with a high aspect ratio were obtained at 40°C, while spherical particles were formed at 100°C. novapublishers.com

Additives: The presence of certain additives can modify crystal growth. For example, polyaspartic acid has been shown to inhibit the crystallization of dicalcium phosphate dihydrate (DCPD) and specifically modify its crystal growth morphology. huji.ac.il

Solvent Concentration: The concentration of solvents, such as alcohol, can be used to control the crystallite size. In the hydrolysis of DCPD to form hydroxyapatite, increasing the alcohol concentration from 0% to 70% led to a decrease in crystallite size. researchgate.net

The table below illustrates the influence of different synthesis parameters on the morphology of calcium phosphate:

ParameterVariationEffect on Morphology/Crystallite SizeReference
Temperature40°C vs. 100°CNeedle-like vs. Spherical particles novapublishers.com
AdditivePolyaspartic AcidInhibition of crystallization, modified morphology huji.ac.il
Solvent Conc. (Alcohol)0% to 70%Decrease in crystallite size researchgate.net

Mechanistic Investigations of Phase Transformations in Calcium Hydrogen Phosphate Systems

Amorphous Calcium Phosphate (B84403) (ACP) to Calcium Hydrogen Phosphate Transformations

The transformation of amorphous calcium phosphate (ACP) into crystalline this compound phases is a fundamental process in both biomineralization and synthetic material science. This subsection explores the kinetics and mechanisms of this critical conversion, with a focus on the formation of brushite and the role of transient amorphous phases.

The conversion of Amorphous Calcium Phosphate (ACP) to brushite (dicalcium phosphate dihydrate, DCPD) is a complex process that proceeds through a series of transient phases. At a temperature of 25°C and a pH below 9.8, the transformation is initiated by the formation of ACP (CaHPO₄·nH₂O), which exhibits a short lifetime of less than two minutes. Following the appearance of ACP, octacalcium phosphate (OCP) emerges as another transient intermediate. The nucleation of brushite crystals then occurs after approximately 8 minutes.

The kinetics of this transformation can be significantly influenced by the presence of certain additives. For instance, citric acid has been shown to retard the conversion process by increasing the nucleation times for brushite. However, it has little to no effect on the fundamental steps of the reaction mechanism. Brushite is known to have a rapid nucleation rate, which is attributed to its low surface energy.

The proposed mechanism for the transformation involves the following key steps:

Initial Precipitation of ACP: Rapid formation of a highly unstable amorphous phase.

Formation of Transient Intermediates: The initial ACP transforms into other transient phases, with OCP being a significant component.

Nucleation of Brushite: Brushite crystals begin to nucleate from the transient phases.

Crystal Growth: The nucleated brushite crystals continue to grow.

This multi-step pathway highlights the dynamic nature of calcium phosphate systems and the critical role of intermediate phases in directing the final crystalline product.

Transient amorphous phases are pivotal in the nucleation of crystalline calcium hydrogen phosphates. ACP acts as a precursor, and its intrinsic properties significantly dictate the final crystalline phase that is formed. The initial calcium to phosphate (Ca/P) ratio in the reacting solution is a critical determinant of the transformation pathway. At higher Ca/P ratios, the transformation of ACP preferentially leads to the formation of brushite. Conversely, at a low Ca/P ratio of 0.2, ACP has been observed to transform directly into hydroxyapatite (B223615).

The transformation from an amorphous to a crystalline state can proceed through a "direct transformation" mechanism. This process involves the internal reorganization of the amorphous particles into an ordered, crystalline structure without a complete dissolution and re-precipitation process. This solid-state transformation is a key aspect of the nucleation of this compound from an amorphous precursor. The hydrogen phosphate ions within the ACP structure are considered a crucial structural element that influences its stability and transformation behavior. The presence of these transient amorphous phases allows for a lower energy barrier to nucleation compared to direct nucleation from solution, thereby facilitating the formation of crystalline phases like brushite.

Brushite to Monetite Dehydration and Interconversion

The dehydration of brushite (CaHPO₄·2H₂O) to monetite (CaHPO₄) is a thermally induced transformation that involves the removal of its two molecules of water of crystallization. This process is of significant interest in the fields of biomaterials and industrial processing.

The dehydration of brushite to monetite is not a simple, single-step process. It proceeds through a two-step mechanism that involves the formation of an intermediate amorphous phase. The process generally initiates at temperatures around 80°C. While the complete conversion to monetite is typically observed at approximately 220°C, the transformation can also occur at lower temperatures if the material is subjected to prolonged heating.

The kinetics of this dehydration are notably influenced by the heating rate. Slower heating rates have been found to promote the formation of a larger proportion of the amorphous intermediate phase. This amorphous phase is essentially a highly disordered, hydrated form of monetite.

The two primary steps in the dehydration mechanism can be summarized as:

Initial Water Loss and Formation of Amorphous Phase: As the temperature increases, brushite begins to lose its water molecules, leading to the formation of an amorphous calcium phosphate phase.

Crystallization of Monetite: The amorphous phase subsequently crystallizes into the anhydrous monetite structure.

The following table provides kinetic data for the dehydration of brushite to monetite.

ParameterValueConditions
Onset Temperature~80°C-
Conversion Temperature~220°C-

This compound to Calcium Pyrophosphate Conversion

Further heating of anhydrous this compound (monetite) leads to its conversion into calcium pyrophosphate (Ca₂P₂O₇). This transformation involves the condensation of two hydrogen phosphate ions to form a pyrophosphate ion and a molecule of water.

The thermal decomposition of monetite results in the formation of different polymorphs of calcium pyrophosphate, with the specific polymorph being dependent on the temperature. The conversion process generally begins at temperatures around 400°C.

One study has identified the temperature range for the conversion of monetite to γ-Ca₂P₂O₇ to be between 420°C and 490°C. Another investigation reported the initial formation of γ-Ca₂P₂O₇ at approximately 350°C. This γ-polymorph is metastable and will transform into other polymorphs upon further heating. At around 700°C, γ-Ca₂P₂O₇ converts to the β-polymorph (β-Ca₂P₂O₇). Finally, at a much higher temperature of 1200°C, the α-polymorph (α-Ca₂P₂O₇) is formed.

The kinetics of the initial dehydration of monetite to form γ-Ca₂P₂O₇ have been investigated, and the activation energy for this process has been determined.

The following table summarizes the thermally induced conversion pathways of monetite to calcium pyrophosphate polymorphs.

Temperature RangeTransformationPolymorph FormedActivation Energy (Ea)
~350°C - 490°CMonetite → γ-Ca₂P₂O₇ + H₂OGamma (γ)49 ± 1 kcal/mol acs.org
~700°Cγ-Ca₂P₂O₇ → β-Ca₂P₂O₇Beta (β)-
~1200°Cβ-Ca₂P₂O₇ → α-Ca₂P₂O₇Alpha (α)-

Brushite to Apatite Transformation Mechanisms

The transformation of brushite (dicalcium phosphate dihydrate, DCPD) to apatite is a critical process in various fields, including biomaterial science and geology. This conversion is governed by the relative thermodynamic stabilities of the two minerals; brushite is more soluble and kinetically favored to precipitate initially under certain conditions, while apatite is the more thermodynamically stable phase and thus the eventual end-product in many aqueous environments. nih.govnih.gov The transformation typically proceeds through a solution-mediated process, where brushite dissolves and apatite subsequently nucleates and grows.

Solution-Mediated Crystallization Processes and Apatite Nucleation from Brushite

The conversion of brushite to apatite is a classic example of a solution-mediated phase transformation. This process involves the dissolution of the metastable brushite phase, which leads to a supersaturated solution with respect to the more stable apatite phase, followed by the nucleation and growth of apatite crystals. nih.gov Brushite often acts as a precursor in the formation of apatite. nih.gov

The initial precipitation of brushite is kinetically favored over apatite due to its lower interfacial energy. nih.gov However, in aqueous solutions, particularly under physiological conditions, brushite is undersaturated and will either dissolve or convert to the less soluble and more stable apatite over time. nih.gov The transformation is not a solid-state conversion but rather occurs through the dissolution of brushite, releasing calcium and phosphate ions into the solution, which then precipitate as apatite.

Apatite nucleation can occur heterogeneously on the surface of the dissolving brushite crystals. This process is influenced by the surface characteristics of the brushite and the composition of the surrounding solution. The presence of specific ions and biomolecules can either promote or inhibit the nucleation of apatite on the brushite template.

Influence of Ionic Environment and pH on Brushite-Apatite Conversion

The rate and extent of the brushite to apatite conversion are highly sensitive to the ionic composition and pH of the aqueous environment.

pH: The pH of the solution is a dominant factor. Generally, a higher pH favors the conversion of brushite to apatite. At pH 8 and above, brushite has been shown to invariably convert to apatite. nih.gov At a neutral pH of 7, the transformation may proceed towards octacalcium phosphate, another precursor to apatite. nih.gov In the pH range of 4 to 6, the conversion of brushite to apatite is significantly hindered and may not occur spontaneously over extended periods. nih.gov

Ionic Environment: The presence of various ions in the solution can significantly modulate the transformation process.

Magnesium (Mg²⁺): Magnesium ions are known to inhibit the hydrolysis of brushite to apatite. nih.govnih.gov This inhibitory effect can stabilize the brushite phase. nih.gov The presence of magnesium in a brushite cement formulation has been found to reduce the extent of its conversion to hydroxyapatite. nih.gov

Potassium (K⁺): The presence of potassium ions has been shown to accelerate the transformation of brushite to hydroxyapatite in aqueous solutions. nih.gov Modified brushite containing potassium undergoes a faster conversion compared to pure brushite. nih.gov

Pyrophosphate and Citrate (B86180): These molecules can act as inhibitors of both brushite and hydroxyapatite crystallization. nih.gov Synergistic effects have been observed, where a mixture of pyrophosphate and phytate inhibits brushite nucleation, while a pyrophosphate and citrate mixture inhibits hydroxyapatite nucleation. nih.gov

Ion/MoleculeEffect on Brushite to Apatite ConversionReference
High pH (≥ 8) Promotes conversion nih.gov
Neutral pH (≈ 7) May lead to octacalcium phosphate formation nih.gov
Low pH (4-6) Inhibits conversion nih.gov
Magnesium (Mg²⁺) Inhibits conversion nih.govnih.gov
Potassium (K⁺) Accelerates conversion nih.gov
Pyrophosphate + Phytate Inhibits brushite nucleation nih.gov
Pyrophosphate + Citrate Inhibits hydroxyapatite nucleation nih.gov

Doping-Induced Modulation of Calcium Phosphate Phase Transitions

The introduction of foreign ions, or dopants, into the crystal lattice of calcium phosphates can significantly alter their phase stability and transformation pathways. This doping strategy is widely employed to tailor the properties of calcium phosphate-based biomaterials. The presence of dopants has a profound impact on the phase assemblage and structural behavior of these materials. tandfonline.com

Strontium (Sr²⁺): Strontium doping can influence the phase composition of calcium phosphates. In some systems, increasing strontium concentration has been shown to facilitate the phase transformation from hydroxyapatite (HAp) to β-tricalcium phosphate (β-TCP). sci-hub.seresearchgate.net This is attributed to the distortion of the HAp structure by the larger Sr²⁺ ions, which decreases its stability. researchgate.net However, at higher concentrations, strontium may promote the transformation from β-TCP back to a calcium-deficient apatite. researchgate.net Strontium doping has also been noted to influence the morphology of calcium phosphate crystals, with the resulting phase being dependent on both the strontium concentration and the pH of the synthesis environment. frontiersin.org

Zinc (Zn²⁺): Zinc is another common dopant that modulates phase transitions. Zinc doping can result in the formation of zinc-substituted hydroxyapatite. mdpi.com At higher zinc concentrations (≥ 10%), the formation of brushite (DCPD) has been observed alongside hydroxyapatite. mdpi.com This suggests that a high concentration of zinc ions can stabilize the brushite phase. mdpi.com In other studies, zinc doping has been shown to influence the transformation of hydroxyapatite to tricalcium phosphate at elevated temperatures. inoe.ro The incorporation of Zn²⁺ can occur in the β-TCP structure, and at higher sintering temperatures, it can destabilize the Zn-doped β-TCP phase in favor of a Zn-doped HAp compound. nih.gov

Iron (Fe³⁺): Iron doping can radically alter the crystallization behavior of amorphous calcium phosphate (ACP). The presence of Fe³⁺ ions can prevent the formation of α-tricalcium phosphate (α-TCP) during thermal treatment and instead promote the formation of calcium-deficient hydroxyapatite (CDHA) at significantly lower temperatures. rsc.orglu.lv The crystallization temperature of ACP is reduced in the presence of iron, and the subsequent conversion of CDHA to β-TCP is also affected by the iron concentration. rsc.orglu.lv

Magnesium (Mg²⁺): Magnesium is known to stabilize the β-TCP structure. mdpi.com Mg-doping in β-TCP can raise the temperature required for its conversion to α-TCP. tandfonline.com The incorporation of magnesium into the β-TCP lattice can lead to a contraction of the lattice parameters. tandfonline.com In brushite cements, the addition of magnesium can increase the content of β-TCP in the final product. mdpi.com

Dopant IonEffect on Calcium Phosphate Phase TransitionsReference
Strontium (Sr²⁺) Can facilitate HAp to β-TCP transformation. At high concentrations, may promote β-TCP to calcium-deficient apatite transformation. sci-hub.seresearchgate.net
Zinc (Zn²⁺) Can lead to the formation of zinc-substituted HAp. At high concentrations, can stabilize the brushite phase. mdpi.comnih.gov
Iron (Fe³⁺) Prevents α-TCP formation from ACP and promotes CDHA formation at lower temperatures. rsc.orglu.lv
Magnesium (Mg²⁺) Stabilizes β-TCP structure and raises the β-TCP to α-TCP conversion temperature. tandfonline.commdpi.com

Computational Approaches to Calcium Hydrogen Phosphate Systems

Molecular Dynamics Simulations of Calcium Phosphate (B84403) Ion Association and Aggregation

Molecular dynamics (MD) simulations, a computational method for studying the physical movements of atoms and molecules, have been instrumental in elucidating the early stages of calcium phosphate formation. Classical MD simulations, in particular, have been employed to explore the association of calcium and hydrogen phosphate ions and their subsequent aggregation into larger clusters acs.org.

MD simulations have been utilized to investigate the formation of prenucleation clusters, which are transient, nanoscale agglomerations of ions that precede the formation of a stable crystal nucleus. These simulations have explored various aggregation pathways involving species such as CaHPO₄, [Ca(HPO₄)₂]²⁻, and [Ca(HPO₄)₃]⁴⁻ nih.govacs.org. Studies have shown that the dimerization of these complexes is a favorable process, particularly up to a Ca/HPO₄ ratio of 1:2 nih.govacs.org. The formation of larger, stable complexes is understood to occur through the favorable interaction of these smaller species in solution nih.gov.

The aggregation process can be complex, with multiple potential pathways. Simulations have examined the association of various monomeric calcium hydrogen phosphate complexes to form dimeric species, providing insights into the initial steps of cluster growth acs.org. For instance, the interaction between [Ca(HPO₄)₂]²⁻ and CaHPO₄ to form [Ca₂(HPO₄)₃]²⁻ has been identified as a significant step in the aggregation process acs.org. The importance of clusters larger than a simple ion pair in calcium phosphate systems has long been recognized, with early suggestions of the existence of entities like Ca₉(PO₄)₆ clusters, which have been investigated through both experimental and computational methods acs.orgnih.gov.

A key aspect of understanding ion association is quantifying the thermodynamics of these interactions. MD simulations, coupled with free energy calculation methods, have been used to determine the association constants for the formation of various calcium and hydrogen phosphate complexes in aqueous solutions acs.orgacs.orgbohrium.comwhiterose.ac.uk. These calculations have provided valuable data on the stability of different ion pairs and clusters.

Recent studies have highlighted the dominance of the [CaHPO₄]⁰ ion pair in aqueous calcium phosphate speciation between a pH of approximately 6 to 10, suggesting that this compound association is a critical factor in cluster-based precipitation in near-neutral pH environments uni-hannover.denih.gov. The standard free energy of ion pairing for [CaHPO₄]⁰ has been computationally determined to be around -14.0 to -17.9 kJ/mol nih.gov. The thermodynamics of dimerization have also been explored, revealing that the formation of dimeric species can be energetically favorable acs.org.

Table 1: Thermodynamic and Structural Properties of Dimeric this compound Clusters

Species Change in Water Coordination Shell ΔG (kJ/mol)
[Ca₂(HPO₄)₂]⁰ -2 -16.4

Data sourced from molecular dynamics simulations and free energy calculations. acs.org

Force Field Development and Validation for Aqueous Calcium Phosphate Systems

The accuracy of classical molecular dynamics simulations is heavily dependent on the quality of the force field, which is a set of parameters that describes the potential energy of a system of atoms or molecules. Significant effort has been dedicated to developing and validating accurate force fields for aqueous calcium phosphate systems nih.govscribd.comacs.orgwhiterose.ac.ukcore.ac.uk.

A primary goal in force field development is to reproduce key thermodynamic properties of the system, such as the free energies of hydration of the ions and the solubility of the solid mineral phases nih.govacs.orgwhiterose.ac.uk. The process often involves calibrating the interactions of phosphate anions (PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻) with water by comparing simulation results with data from ab initio molecular dynamics nih.govacs.orgwhiterose.ac.uk. The developed force fields are then evaluated by benchmarking their predictions of structural and mechanical properties against experimental data and other existing models nih.govacs.orgwhiterose.ac.uk.

To validate a new force field, the thermodynamics of ion pairing for calcium phosphate species in water are often computed and compared with experimental data nih.govacs.orgwhiterose.ac.uk. A well-validated force field provides a reliable basis for more extensive simulations of ion association, nucleation, and crystal growth in calcium phosphate systems core.ac.uk. The development of such force fields is a critical step in enabling accurate and predictive simulations of these complex biomineralization processes core.ac.uk.

Heterogeneous Nucleation Studies of Calcium Phosphate on Substrates

Computational methodologies, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for investigating the heterogeneous nucleation of this compound on various substrate materials at an atomic level. These studies provide fundamental insights into the interfacial interactions that govern the initial stages of crystal formation, which is critical for the design of advanced biomaterials and understanding biomineralization processes.

Research in this area focuses on elucidating the energetic and structural factors that favor the nucleation of this compound phases, such as dicalcium phosphate dihydrate (DCPD), also known as brushite, on substrates relevant to biomedical implants and tissue engineering scaffolds.

Detailed Research Findings

Computational investigations have explored the interaction of calcium and hydrogen phosphate ions with a range of substrates, most notably titanium dioxide (TiO₂), a common surface layer on metallic implants. DFT calculations have been employed to determine the adsorption energies of calcium and phosphate ions on different crystallographic faces of TiO₂, such as the anatase (101) surface. These studies reveal the preferential binding sites and the nature of the chemical bonds formed between the ions and the substrate. For instance, the interaction is often characterized by the formation of strong ionic bonds between calcium ions and surface oxygen atoms, and between phosphate groups and surface titanium atoms.

First-principles calculations based on DFT have also been instrumental in determining the surface energies of different crystallographic planes of brushite. This information is crucial for predicting the equilibrium crystal morphology and understanding which crystal faces are most likely to interface with a substrate during heterogeneous nucleation. The (010) plane of brushite has been identified as being particularly stable.

Molecular dynamics simulations complement these quantum mechanical calculations by providing a dynamic picture of the nucleation process. By simulating the behavior of ions in solution in the presence of a substrate, researchers can observe the aggregation of calcium and hydrogen phosphate ions and the formation of pre-nucleation clusters. These simulations allow for the investigation of how substrate surface properties, such as charge and topography, influence the local concentration of ions and the structure of the forming nucleus. While detailed quantitative data on the binding of larger this compound clusters to various substrates remains an active area of research, existing studies on individual ion adsorption provide a foundational understanding of the initial nucleation events.

Data from Computational Studies

The following tables summarize key quantitative findings from computational studies on the heterogeneous nucleation and surface properties of this compound systems.

Calculated Surface Energies of Brushite (DCPD) Crystal Faces
Crystallographic PlaneSurface Energy (J/m²)Computational Method
(010) - Water Layer Termination0.38DFT
(010) - Clean Phosphate Layer1.12DFT
(001) Step-DFT
(101) Step-DFT
(201) Step-DFT

Note: A lower surface energy indicates a more stable surface. The (010) surface with a water layer termination is the most stable calculated surface for brushite geoscienceworld.org. The relative stability of the steps on the (010) plane was found to be (001) > (101) > (201) geoscienceworld.org.

DFT Calculated Adsorption Energies of Ions on Anatase TiO₂ (101) Surface
Adsorbed SpeciesAdsorption SiteAdsorption Energy (eV)
Ca²⁺Most Stable Site-
Ca²⁺Second Most Stable Site+1.23 (relative to most stable)

Note: The adsorption energy for the most stable Ca²⁺ site is the reference (0 eV). A positive relative energy indicates a less stable adsorption site cardiff.ac.uk.

Calculated Interatomic Distances between Adsorbed Ions and Anatase (101) Surface from DFT
Interacting AtomsDistance (Å)
Ca - O(surface)2.35 - 2.45
Ti(surface) - O(phosphate)-

Note: These distances represent the optimized bond lengths from DFT calculations, providing insight into the nature of the chemical interaction at the interface cardiff.ac.uk.

Doping and Ionic Substitution in Calcium Hydrogen Phosphate Structures

Effects of Cationic Substitution on Calcium Hydrogen Phosphate (B84403) Crystal Structure

The introduction of divalent cations in place of Ca²⁺ directly impacts the unit cell dimensions of calcium hydrogen phosphate. The extent and nature of this modulation are primarily dependent on the ionic radius of the substituting cation relative to that of Ca²⁺ (1.00 Å).

Strontium (Sr²⁺): With an ionic radius (1.18 Å) larger than that of Ca²⁺, the substitution of strontium into the crystal lattice of both monetite (anhydrous dicalcium phosphate, DCPA) and brushite (dicalcium phosphate dihydrate, DCPD) results in an expansion of the unit cell. Studies have shown that strontium can replace calcium in the monetite structure across the entire compositional range, leading to a significant and progressive increase in lattice parameters. In brushite, strontium substitution is possible up to approximately 38 atomic %, also causing an enlargement of the cell parameters nih.govnih.gov.

Magnesium (Mg²⁺): The smaller ionic radius of magnesium (0.72 Å) compared to calcium leads to a contraction of the crystal lattice upon substitution. In magnesium-substituted dicalcium phosphate anhydrous (Mg-DCPA), a shift of the main characteristic X-ray diffraction peak to a higher 2θ angle indicates a reduction in the interplanar spacing due to the incorporation of the smaller Mg²⁺ ions mdpi.com. This substitution can cause distortion in the crystal lattice mdpi.com. Similarly, in β-tricalcium phosphate (β-TCP), which can be formed from this compound precursors, Mg²⁺ substitution is known to decrease the unit cell parameters mdpi.comresearchgate.net.

Zinc (Zn²⁺): Zinc has an ionic radius (0.74 Å) smaller than calcium. The incorporation of zinc into the β-TCP lattice has been shown to result in a decrease in the unit cell parameters nih.gov. However, the substitution of zinc in the brushite structure is limited, and its presence can even hinder the formation of a single crystalline phase of DCPD acs.org. In monetite, zinc can be incorporated into the crystal structure, causing slight contractions in the lattice researchgate.net.

The following table summarizes the general effect of divalent cation substitution on the lattice parameters of this compound.

Substituting CationIonic Radius (Å)Effect on Lattice ParametersThis compound Phase
Strontium (Sr²⁺)1.18IncreaseMonetite, Brushite
Magnesium (Mg²⁺)0.72DecreaseDicalcium Phosphate Anhydrous
Zinc (Zn²⁺)0.74DecreaseMonetite, β-TCP (from precursor)

The difference in ionic radii between the substituent cation and Ca²⁺ is a critical factor governing the stability of the resulting doped this compound structure.

The substitution of Ca²⁺ with a significantly smaller ion, such as Mg²⁺, can lead to considerable lattice strain and distortion, which can destabilize the crystal structure. However, in some cases, this strain can also inhibit crystal growth and act as a phase stabilizer for DCPD by inhibiting its dissolution nih.gov. The incorporation of magnesium into the β-TCP structure is known to enhance its thermal stability by contracting the crystal structure mdpi.com.

Conversely, the substitution with a larger ion like Sr²⁺ is more readily accommodated within the monetite lattice, where complete substitution is possible nih.gov. In the case of brushite, the substitution of strontium is limited, and exceeding this limit can lead to destabilization and the formation of secondary phases nih.gov. The thermal stability of brushite has been observed to decrease with increasing strontium content, as evidenced by a lower temperature required for its dehydration to monetite researchgate.net.

Therefore, a close match in ionic radii between the dopant and the host cation generally favors the formation of a stable solid solution over a wider compositional range. Significant differences in ionic size can lead to either stabilization through lattice contraction and inhibition of transformations or destabilization due to excessive strain and the propensity for phase segregation.

Impact of Dopants on this compound Phase Stability and Transformation Temperatures

Dopants can significantly alter the phase stability of this compound and the temperatures at which phase transformations occur. One of the most studied transformations is the dehydration of brushite (CaHPO₄·2H₂O) to monetite (CaHPO₄) and the subsequent transformation to pyrophosphates at higher temperatures.

The presence of certain ions can either promote or inhibit these transformations. For instance, magnesium has been reported to act as a phase stabilizer for DCPD nih.gov. In the context of β-TCP, which can be a high-temperature product of this compound, dopants play a crucial role. The transformation of β-TCP to its α-polymorph is a critical factor in the processing of calcium phosphate ceramics. Doping with magnesium has been shown to stabilize the β-TCP structure and increase the temperature of its transformation to α-TCP mdpi.commdpi.com.

Conversely, some dopants can lower transformation temperatures. For example, the presence of Fe³⁺ ions has been found to significantly reduce the crystallization temperature of amorphous calcium phosphate, a precursor for crystalline phases like this compound rsc.org.

The thermal behavior of brushite is also affected by cationic substitution. The dehydration of brushite to monetite, which occurs upon heating, is influenced by the presence of dopants. As mentioned earlier, increasing strontium content in brushite lowers the temperature at which it loses its structural water molecules to become monetite researchgate.net. Pure brushite transforms to monetite at approximately 220°C, and further heating to around 400°C leads to the formation of calcium pyrophosphate mdpi.com.

Anionic Substitution Effects in this compound Materials

While less extensively studied than cationic substitution, the replacement of the phosphate group (PO₄³⁻) or the hydrogen phosphate group (HPO₄²⁻) in this compound with other anions can also modify its properties. In the broader family of calcium phosphates, anionic substitutions with carbonate (CO₃²⁻), silicate (B1173343) (SiO₄⁴⁻), and sulphate (SO₄²⁻) are known to occur researchgate.net. These substitutions can affect the crystallinity, solubility, and biological response of the material.

The incorporation of these anions into the crystal lattice can cause changes in the unit cell parameters and alter the phase stability. For instance, the substitution of phosphate with smaller anions would be expected to cause a contraction of the lattice.

Phase Equilibrium Changes Induced by Doping in this compound Systems

The introduction of dopants into the this compound system can alter the phase equilibria, leading to the formation of new or different solid phases under specific conditions. Thermodynamic modeling can be a useful tool to predict the precipitation of various solid phases in complex, doped systems nih.govresearchgate.netmdpi.com.

For example, in the synthesis of brushite, the presence of a high concentration of strontium ions in the solution can lead to the precipitation of secondary phases alongside the strontium-substituted DCPD nih.gov. Similarly, attempts to synthesize brushite in the presence of zinc ions can result in the co-precipitation of other phases, indicating a shift in the phase equilibrium acs.org.

The transformation of metastable this compound phases into more stable ones, such as octacalcium phosphate or hydroxyapatite (B223615), is also influenced by the presence of dopants. The kinetics and thermodynamics of these transformations can be modified, thereby altering the stable and metastable phase boundaries in the system nih.gov. Doping can either accelerate or inhibit these transformations, thus changing the phase composition of the final product under equilibrium or kinetic control.

Dissolution Kinetics and Mechanisms of Calcium Hydrogen Phosphate Phases

Factors Influencing Dissolution Rates of Calcium Hydrogen Phosphates

The rate at which calcium hydrogen phosphate (B84403) dissolves is not intrinsic but is significantly modulated by the surrounding chemical environment and the physical properties of the solid phase itself. Key factors include the pH of the solvent, the concentration of acidic species, and the particle size of the solid material.

pH Dependence of Calcium Hydrogen Phosphate Solubility

For dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O), its solubility isotherm in the Ca(OH)₂–H₃PO₄–H₂O system has been determined across a pH range of 3.5 to 6.8. Research shows that the calculated ionic activity product is a parabolic function of pH, with a minimum solubility observed around pH 5.0. At pH values below 4.0, DCPD is thermodynamically more stable than hydroxyapatite (B223615) (HAP). The solubility of various calcium phosphate phases is often represented in solubility phase diagrams, which plot the total molar concentrations of calcium and phosphate against pH, illustrating the stability regions for each phase. For instance, below a pH of 4.8, the dihydrate (DCPD) and anhydrous (DCPA) forms of dicalcium phosphate are the most stable and least soluble of the calcium phosphate phases.

Table 1: Experimental Conditions and Dissolution Rates of DCPD at Various pH Levels This table is interactive. Data can be sorted by clicking on the column headers.

pH Undersaturation (σ) Rate of Dissolution (10⁻⁷ mol m⁻² min⁻¹)
3.74 0.263 36.8
3.74 0.282 65.0
4.10 0.593 10.3
4.40 0.101 8.95
6.46 0.100 2.08
6.46 0.100 2.22
6.46 0.100 2.37
6.46 0.100 2.43

Data sourced from a study on the dissolution kinetics of dicalcium phosphate dihydrate.

Influence of Acid Concentration on this compound Dissolution

All calcium orthophosphates are known to dissolve in acidic solutions. The concentration of the acid plays a direct role in the dissolution kinetics. Studies have utilized dilute phosphoric acid solutions to determine the solubility isotherm of dicalcium phosphate dihydrate (DCPD), indicating that the acid facilitates the leaching of the compound.

The mechanism involves the reaction of hydrogen ions from the acid with the phosphate ions released from the solid, which drives the dissolution process forward according to Le Châtelier's principle. In acidic environments, such as those created by phosphoric acid, the surface of a more basic calcium phosphate like hydroxyapatite can be converted into a more acidic and soluble phase, such as DCPD. This transformation underscores the role of acid concentration in not just dissolving but also potentially altering the phase composition of calcium phosphates. The rate of dissolution is therefore not only a function of pH but also of the specific acid and its concentration, which affects the availability of protons to drive the dissolution reactions.

Effects of Particle Size on this compound Dissolution Kinetics

The particle size of this compound has a significant impact on its dissolution kinetics, primarily due to the relationship between particle size and surface area. Smaller particles possess a larger surface area-to-volume ratio, which generally leads to faster dissolution rates. This principle is described by the Noyes-Whitney equation, where the dissolution rate is directly proportional to the surface area of the solid.

Research on dicalcium phosphate anhydrous (DCPA) composites has demonstrated this effect clearly. A composite with DCPA nanoparticles (diameter of 112 nm) released significantly more calcium and phosphate ions compared to composites with larger DCPA particles (0.88 µm and 12 µm). This increased ion release is attributed to the greater surface area available for interaction with the solvent. However, it is also noted that extremely fine particles may sometimes agglomerate, which could hinder dissolution.

Conversely, decreasing the particle size can negatively affect the mechanical properties of composites. For instance, the flexural strength and elastic modulus of a DCPA-containing composite were found to decrease as the DCPA particle size decreased. This highlights a trade-off between enhancing dissolution kinetics and maintaining structural integrity in composite materials. The optimization of particle size is therefore a crucial consideration in applications where both dissolution rate and mechanical strength are important factors.

Table 2: Effect of DCPA Particle Size on Ion Release This table is interactive. Data can be sorted by clicking on the column headers.

DCPA Particle Size Calcium Release (mmol/L) Phosphate Release (mmol/L)
112 nm 0.85 3.48
12 µm 0.67 1.11

Data sourced from a study on nanocomposites with Ca and PO₄ release.

Identification of Rate-Controlling Steps in this compound Dissolution

Diffusion-Controlled Dissolution Mechanisms

In a diffusion-controlled (or transport-controlled) dissolution process, the rate-limiting step is the transport of reactant ions from the bulk solution to the crystal surface or the transport of dissolved product ions from the surface back into the bulk solution. This mechanism is often dominant when the surface chemical reactions are very fast. A key characteristic of a diffusion-controlled process is that the solution immediately adjacent to the solid surface is considered to be saturated with the dissolving species.

The rate of dissolution in this regime is sensitive to the hydrodynamics of the system (e.g., stirring rate) and the concentration gradient between the solid-liquid interface and the bulk solution. For some calcium phosphates, like β-tricalcium phosphate (β-TCP), dissolution has been shown to be controlled by diffusion processes, as indicated by a low activation energy and a linear relationship between the logarithm of the dissolution rate and pH. This suggests that the diffusion of hydronium ions to the surface is the rate-limiting step. The removal of mixed hydroxyapatite/DCPD deposits has also been shown to be influenced by mass transfer, which is a diffusion-related process.

Chemical Reaction-Controlled Dissolution Mechanisms

When the chemical reactions at the crystal surface are slower than the transport processes, the dissolution is said to be chemical reaction-controlled or surface-controlled. In this case, the rate-limiting step is the detachment of ions from the crystal lattice. Unlike diffusion-controlled processes, the solution at the solid-liquid interface is undersaturated.

The rate of surface-controlled dissolution is highly dependent on the specific surface chemistry and is not significantly affected by the stirring rate of the solution. For dicalcium phosphate dihydrate (brushite), the dissolution mechanism can be dominated by surface processes, such as the desorption and diffusion of molecules or ions on the brushite surface, particularly under conditions of low stirring and high pH. The removal of pure DCPD deposits, in contrast to mixed HAP/DCPD deposits, has been identified as being limited by the abrasion of the solid by shear stresses, where the interfacial dissolution process weakens the deposit's structural integrity rather than being the direct rate-controlling step. Theoretical models have been developed to assess the relative importance of volume diffusion and surface adsorption from kinetics data.

Incongruent Dissolution Phenomena in this compound Systems

Incongruent dissolution is a process where a solid substance, upon dissolving, gives rise to a new solid phase with a different chemical composition, alongside the dissolved ions in solution gw-project.orgnih.gov. This phenomenon is distinct from congruent dissolution, where the solid dissolves completely into its constituent ions without forming a new solid gw-project.org. In this compound systems, such as those involving dicalcium phosphate dihydrate (DCPD, Brushite) and dicalcium phosphate anhydrous (DCPA, Monetite), incongruent dissolution is a critical process that often involves the transformation into more thermodynamically stable calcium phosphate phases.

The underlying principle of this phenomenon in this compound systems is the metastability of initial solid phases relative to others under specific aqueous conditions. Phases like DCPD are often considered metastable precursors that can dissolve and subsequently precipitate as more stable phases like octacalcium phosphate (OCP) or the least soluble hydroxyapatite (HAP), particularly under neutral or basic conditions nih.gov. This solution-mediated transformation is governed by both thermodynamic solubility and kinetic factors nih.gov.

The mechanism often begins with the stoichiometric release of calcium (Ca²⁺) and phosphate (HPO₄²⁻) ions from the surface of the this compound mineral into the solution. However, if the solution becomes supersaturated with respect to a more stable and less soluble phase (like HAP), this new phase will begin to precipitate onto the surface of the dissolving mineral nih.gov. This precipitation alters the surface composition and leads to a non-stoichiometric release of ions into the bulk solution, characteristic of incongruent dissolution. For instance, the dissolution of a stoichiometric hydroxyapatite surface can result in a lower Ca/P ratio on the surface as a new calcium-deficient layer forms nih.gov.

Several factors significantly influence the kinetics and mechanism of incongruent dissolution:

pH of the Solution: The pH is a primary driver, as it affects the solubility of all calcium phosphate phases and the relative concentrations of phosphate species (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) in the solution nih.govumass.edu. Acidic conditions generally increase the solubility of all calcium phosphates, while neutral to alkaline conditions favor the formation of more basic and less soluble phases like HAP nih.govumass.edu. DCPD is the predominant phase below approximately pH 6.5, while above this pH, the formation of OCP and HAP is more pronounced nih.gov.

Solution Composition: The molar ratio of calcium to phosphate (Ca/P) in the solution plays a crucial role. The dissolution rate of phases like OCP has shown a marked dependence on the Ca/P ratio in the solution nih.gov. During some dissolution processes, the Ca:P ratio in the solution has been observed to decrease, indicating the formation of a new, more phosphate-rich or calcium-deficient surface phase researchgate.net.

Research findings have illustrated these phenomena through detailed experimental data. The transformation of metastable phases is a key aspect of calcium phosphate chemistry.

Table 1: Influence of pH on Calcium Phosphate Phase Stability at 37 °C. This table illustrates how different pH values favor the formation and stability of various calcium phosphate phases, which is a key factor driving incongruent dissolution.
pH RangePredominant/More Stable PhasePrecursor Phase Often Undergoing DissolutionGeneral Observation
Acidic (&lt; 6.5)Dicalcium Phosphate Dihydrate (DCPD)More basic phases (e.g., HAP) if presentDCPD is the most stable phase and readily forms nih.gov.
Neutral to Basic (&gt; 6.5)Octacalcium Phosphate (OCP), Hydroxyapatite (HAP)Dicalcium Phosphate Dihydrate (DCPD)DCPD is metastable and tends to dissolve, leading to the precipitation of the more stable HAP or OCP nih.gov.

The kinetics of the transformation from an amorphous calcium phosphate (ACP) precursor to crystalline HAP, which can be part of an incongruent dissolution pathway, has been described by a first-order rate law. This transformation is highly dependent on the pH of the mediating solution nih.gov.

Table 2: Research Findings on this compound Transformations. This table summarizes key research observations related to the incongruent dissolution and phase transformation of calcium hydrogen phosphates.
Initial PhaseConditionsObserved PhenomenonResulting Phase/SurfaceReference
Dicalcium Phosphate Dihydrate (DCPD)Leaching with dilute phosphoric acid (pH 3.5-6.8)Hydrolysis to more basic calcium phosphates was studied.More basic calcium phosphates (e.g., OCP, HAP) nih.gov
Amorphous Calcium Phosphate (ACP)Aqueous solution, constant temperatureSolution-mediated transformation kinetics were found to be a function of solution pH.Hydroxyapatite (HAP) nih.gov
Hydroxyapatite (HAP)Acidic dissolutionFaster dissolution of calcium compared to phosphate.Calcium-deficient surface layer (Ca-deficient HA) nih.gov
This compound DihydrateSorption of Cu(II) and Zn(II) ionsIncongruent dissolution observed, with the Ca:P ratio in solution decreasing.New surface phases containing the sorbed metals researchgate.net

These studies underscore that the dissolution of this compound is not a simple process of a solid dissolving into its ions. Instead, it is a dynamic interplay of dissolution and reprecipitation, where metastable precursors transform into more stable minerals, fundamentally altering the solid-liquid interface and the composition of the bulk solution.

Advanced Analytical Techniques for Calcium Hydrogen Phosphate Characterization

X-ray Diffraction (XRD) Analysis of Calcium Hydrogen Phosphate (B84403) Polymorphs

X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials like calcium hydrogen phosphate. It provides critical information on the atomic and molecular structure, enabling the identification of different phases and the assessment of their crystallinity.

XRD is a powerful tool for distinguishing between the different polymorphic forms of this compound, such as Brushite and Monetite. Each crystalline phase possesses a unique atomic arrangement, which results in a characteristic diffraction pattern when exposed to X-rays. By comparing the obtained diffraction pattern with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD), the specific phases present in a sample can be identified. For instance, the XRD pattern of Brushite shows characteristic peaks at 2θ values of approximately 11.6°, 20.9°, and 29.3°, which are distinct from those of Monetite. researchgate.net

The crystallinity of a this compound sample can also be evaluated using XRD. Highly crystalline materials produce sharp and well-defined diffraction peaks, whereas amorphous or poorly crystalline materials result in broad, diffuse peaks. ustb.edu.cn The degree of crystallinity can be quantified by analyzing the ratio of the integrated intensity of the crystalline peaks to the total intensity of the diffraction pattern, which includes the amorphous halo. lambdatechs.com This assessment is vital as the crystallinity of this compound can significantly influence its solubility and reactivity.

This compound Polymorph Crystal System Space Group Reference
Brushite (CaHPO₄·2H₂O)MonoclinicIa researchgate.net
Monetite (CaHPO₄)TriclinicP-1 biointerfaceresearch.com

The Rietveld refinement method is a sophisticated analytical technique applied to powder diffraction data to refine the crystal structure of a material. wikipedia.org This method involves fitting a calculated diffraction pattern to the experimental pattern, allowing for the determination of precise structural parameters such as lattice parameters (a, b, c, α, β, γ), atomic positions within the unit cell, and site occupancy factors. nih.govnih.gov

For this compound, Rietveld refinement can provide detailed insights into the subtle structural variations between its polymorphs and the effects of ionic substitutions. For example, refinement of Monetite's crystal structure can yield precise lattice parameters, which are crucial for understanding its stability and transformation behavior. researchgate.net Studies have successfully used this technique to refine the structures of various calcium phosphate phases, confirming their crystal systems and space groups and providing accurate crystallographic information. researchgate.netmedcraveonline.com

Compound Crystal System a (Å) b (Å) c (Å) α (°) β (°) γ (°) Reference
Monetite (CaHPO₄)Triclinic6.9106.6276.99896.34103.8288.33 biointerfaceresearch.com

Vibrational Spectroscopy for this compound Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for probing the molecular vibrations within a material. It provides valuable information about the functional groups present and the crystalline structure of this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the functional groups present. In this compound, FTIR is used to confirm the presence of phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water (H₂O) groups. researchgate.netnih.gov

The dihydrate form, Brushite, is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of water molecules, typically observed around 3542, 3474, and 1664 cm⁻¹. researchgate.net The anhydrous form, Monetite, lacks these prominent water bands but shows characteristic vibrations of the P-O-H group. researchgate.net The phosphate and hydrogen phosphate groups in both polymorphs exhibit characteristic absorption bands in the regions of 1200-900 cm⁻¹ (P-O stretching) and 600-500 cm⁻¹ (O-P-O bending). researchgate.net

Functional Group Vibrational Mode Brushite (cm⁻¹) Monetite (cm⁻¹) Reference
O-H (in H₂O)Stretching~3542, 3474- researchgate.net
H-O-H (in H₂O)Bending~1664- researchgate.net
P-OStretching~1124, 1051, 982~1134, 1038, 988 qut.edu.aunih.gov
P-OHIn-plane bending~1204~1402, 1346 qut.edu.aunih.gov
O-P-OBending~577, 523~588 researchgate.netqut.edu.au

Raman spectroscopy is complementary to FTIR and involves the inelastic scattering of monochromatic light. It is particularly sensitive to the symmetric vibrations of non-polar bonds and provides detailed information about the crystalline lattice and molecular structure. For this compound, Raman spectroscopy can effectively differentiate between Brushite and Monetite based on their distinct spectral features. nih.gov

The most intense Raman band for the phosphate group (ν₁) appears at different wavenumbers for the two polymorphs: around 988 cm⁻¹ for Brushite and approximately 988 cm⁻¹ and 900 cm⁻¹ for Monetite. nih.gov These differences in the phosphate vibrational modes allow for the qualitative and even quantitative analysis of the crystalline phases in a mixture. nih.gov The presence of water in Brushite also gives rise to characteristic Raman bands for O-H stretching vibrations.

Vibrational Mode Brushite (cm⁻¹) Monetite (cm⁻¹) Reference
ν₁ (PO₄³⁻) symmetric stretching988, 878988, 900 nih.gov
ν₂ (PO₄³⁻) bending415418, 474 researchgate.net
ν₃ (PO₄³⁻) antisymmetric stretching10581038, 1134 researchgate.net
ν₄ (PO₄³⁻) bending580, 625588 researchgate.net

Electron Microscopy Techniques for this compound Morphological and Elemental Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and ultrastructure of this compound crystals at high magnification. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), these techniques also provide elemental composition information.

SEM provides high-resolution images of the surface topography of materials. For this compound, SEM reveals the characteristic crystal habits of its polymorphs. Brushite crystals are often observed as plate-like or needle-like structures, while Monetite can form crystals with a more irregular or layered plate-like morphology. researchgate.netresearchgate.net These morphological details are important as they can influence the material's dissolution rate and biological performance.

TEM offers even higher resolution than SEM, allowing for the visualization of the internal structure of the crystals, including lattice fringes and defects. This can be particularly useful for studying the initial stages of crystal nucleation and growth. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with SEM and TEM. When the electron beam strikes the sample, it generates characteristic X-rays from each element present. The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition. For this compound, EDX analysis confirms the presence of calcium (Ca), phosphorus (P), and oxygen (O) as the main constituent elements. researchgate.netnih.gov The atomic ratio of Ca/P can also be determined, which is a key parameter for identifying the specific calcium phosphate phase. nih.gov

Technique Information Obtained Relevance to this compound
Scanning Electron Microscopy (SEM)Surface morphology, crystal habit, particle size and shape.Visualization of plate-like Brushite crystals and layered Monetite structures.
Transmission Electron Microscopy (TEM)Internal structure, crystallinity, lattice defects, nanoscale morphology.High-resolution imaging of crystal lattices and nucleation sites.
Energy Dispersive X-ray Spectroscopy (EDX/EDS)Elemental composition, atomic ratios of elements.Confirmation of Ca, P, and O presence and determination of the Ca/P ratio.

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for elucidating the surface topography and morphology of this compound. This technique provides high-resolution images that reveal the size, shape, and arrangement of crystals and particles.

Studies on dicalcium phosphate dihydrate (DCPD), a common form of this compound, have utilized SEM to characterize its distinct crystalline morphologies. Depending on the synthesis conditions, DCPD can form plate-like crystals whiterose.ac.uk. The morphology of these crystals can be influenced by various factors, including the presence of certain amino acids, which can lead to the formation of unique "chrysanthemum-like" structures researchgate.net.

Table 1: Observed Morphologies of this compound Using SEM
This compound FormObserved MorphologyConditions/ContextReference
Dicalcium Phosphate Dihydrate (DCPD)Plate-like crystalsGeneral synthesis whiterose.ac.uk
Dicalcium Phosphate Dihydrate (DCPD)Chrysanthemum-like clustersIn the presence of glutamic acid researchgate.net
Dicalcium Phosphate Dihydrate (DCPD)Changes in surface morphologyAfter immersion in simulated body fluid (SBF) mdpi.com
DCPD-coated β-TCPIncreased crystal densityIncreased soaking time in acidic calcium phosphate solution scientific.net

Transmission Electron Microscopy (TEM) for Nanostructure and Amorphous Phase Analysis

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the investigation of the internal structure and nanostructural features of this compound, including the characterization of its amorphous phases.

TEM has been instrumental in studying amorphous calcium phosphate (ACP), revealing the formation of spherical nanoparticles acs.orgmdpi.com. The size of these ACP nanoparticles can be on the order of a few nanometers acs.org. In some instances, these spherical particles are observed to form chain-like aggregates mdpi.com.

A key application of TEM is in monitoring the transformation of amorphous calcium phosphate into more stable crystalline phases like hydroxyapatite (B223615) (HAP). Through techniques such as liquid-cell TEM, researchers can directly observe this recrystallization process at the nanoscale acs.org. These in-situ studies have shown that the transformation can involve the dissolution of the interior of ACP nanoparticles, creating hollow structures, followed by the formation of HAP on the surface and in the surrounding solution acs.org. TEM, in conjunction with selected area electron diffraction (SAED), can confirm the amorphous nature of the initial precipitate and the crystalline structure of the final product mdpi.com.

Table 2: Nanostructural Features of this compound Observed by TEM
This compound FormObserved Nanostructure/ProcessKey FindingsReference
Amorphous Calcium Phosphate (ACP)Spherical nanoparticlesParticles can be less than 20 nm in size. acs.org
Amorphous Calcium Phosphate (ACP)Chain-like aggregatesFormation of aggregates from spherical nanoparticles. mdpi.com
Amorphous Calcium Phosphate (ACP) to Hydroxyapatite (HAP)Phase transformationInvolves dissolution of ACP and recrystallization into HAP. Can form hollow structures. acs.org
Calcium Phosphate PrecipitatesRod-shaped particlesObserved in supersaturated solutions, with dimensions around 200 nm in length and 10 nm in width. researchgate.net

Energy Dispersive X-ray (EDX/EDAX) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX or EDAX) Spectroscopy is a powerful analytical technique, often coupled with electron microscopy, used for the elemental analysis of a sample wikipedia.org. When a sample is bombarded with an electron beam, it emits characteristic X-rays whose energies correspond to the elements present wikipedia.org. This allows for the qualitative and quantitative determination of the elemental composition of this compound.

EDX analysis of this compound samples consistently confirms the presence of the expected elements: calcium (Ca), phosphorus (P), and oxygen (O) researchgate.net. This technique is also crucial for determining the molar ratio of calcium to phosphorus (Ca/P), a critical parameter that defines the specific phase of calcium phosphate. For example, variations in the Ca/P ratio can indicate the transformation of one phase to another, such as hydroxyapatite converting to tricalcium phosphate (TCP) and dicalcium phosphate dihydrate (DCPD) in a physiological environment researchgate.net. In studies of biomaterials, EDX can be used to analyze the mineral composition of bone tissue surrounding an implant, tracking changes in calcium and phosphorus levels over time semanticscholar.org.

Table 3: Example Elemental Composition of a this compound Sample by EDX
ElementSymbolPresence ConfirmedQuantitative Information
CalciumCaYesUsed to calculate the Ca/P ratio.
PhosphorusPYesUsed to calculate the Ca/P ratio.
OxygenOYesTypically present in high abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Short-Range Structure of Amorphous this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for probing the short-range atomic structure of materials, making it particularly valuable for characterizing amorphous this compound where long-range order is absent. Solid-state ³¹P and ¹H magic-angle spinning (MAS) NMR are commonly employed to investigate the local environments of phosphate and proton species.

³¹P NMR studies can distinguish between amorphous and crystalline calcium phosphates based on the width of the NMR signal researchgate.net. Crystalline phases, such as hydroxyapatite, exhibit narrow peaks, reflecting a well-ordered structure, while amorphous calcium phosphate (ACP) shows a significantly broader resonance, indicative of structural disorder researchgate.netnih.govacs.org. The chemical shift of the ³¹P signal provides information about the chemical environment of the phosphate ions. For instance, the ³¹P NMR peak for amorphous this compound (ACHP) is found at a different position compared to basic ACP, suggesting distinct local P environments core.ac.uk. Specifically, the chemical environment of phosphorus in ACHP is found to be similar to that in dicalcium phosphate dihydrate (DCPD) core.ac.uk.

¹H NMR complements ³¹P NMR by providing insights into the proton environments, primarily in the form of water molecules and hydroxyl groups nih.govacs.org. Two-dimensional NMR techniques, such as ¹H-³¹P heteronuclear correlation (HETCOR), can establish the proximity and interactions between proton and phosphate groups, revealing details about water-phosphate and hydroxyl-phosphate contacts in both amorphous and crystalline phases nih.govacs.org.

Table 4: Key NMR Parameters for this compound Characterization
ParameterAmorphous Calcium Phosphate (ACP)Crystalline Hydroxyapatite (HA)Significance
³¹P NMR Peak Width (fwhm)Broad (e.g., 6-7 ppm)Narrow (e.g., 0.67 ppm)Indicates the degree of structural order.
³¹P NMR Chemical Shift~0.32 ppm (for ACHP)~1.9 ppmReflects the local chemical environment of phosphorus.
¹H-³¹P Dipolar CouplingLargerSmallerProvides information on the proximity of protons and phosphate groups.

X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments in this compound

X-ray Absorption Fine Structure (EXAFS) and the related technique, X-ray Absorption Near Edge Structure (XANES), are powerful synchrotron-based methods for probing the local atomic environment around a specific element. For this compound, these techniques are typically applied at the Ca K-edge to investigate the coordination chemistry and geometry of calcium ions.

Ca K-edge XANES spectra are sensitive to changes in the local environment of calcium ions during processes like crystallization. For example, as amorphous calcium phosphate transforms into crystalline apatite, the features of the XANES spectrum evolve, reflecting an increase in crystallinity and changes in the asymmetry of the oxygen neighbors around the calcium atoms desy.de. These spectral changes can be used to track the formation of apatite in a system and to determine if intermediate phases, such as octacalcium phosphate, are formed during the reaction desy.de.

EXAFS analysis provides quantitative information about the local atomic structure, such as bond distances and coordination numbers for the shells of atoms surrounding the central calcium atom. This can reveal subtle changes in the Ca local environment that are not detectable by other methods. For instance, EXAFS has been used to study the incorporation of other ions, like strontium, into the apatite structure, determining which calcium sites are being substituted researchgate.net.

In-Situ Characterization Techniques for Dynamic Processes in this compound Systems

In-Situ Raman Spectroscopy for Reaction Mechanism and Kinetics Studies

In-situ Raman spectroscopy is a valuable non-invasive technique for monitoring chemical reactions in real-time. It provides information about the vibrational modes of molecules and can be used to identify different chemical species and track their concentration changes during a reaction. This makes it an excellent tool for studying the reaction mechanisms and kinetics of this compound formation and transformation.

The transformation of amorphous calcium phosphate (ACP) to crystalline hydroxyapatite (HAP) can be monitored in-situ using Raman spectroscopy nih.govnih.gov. This transformation is characterized by a distinct shift in the symmetric stretching mode (ν1) of the phosphate group. In ACP, this band appears as a broad peak around 950 cm⁻¹, while in HAP, it is a sharp peak at approximately 960 cm⁻¹ nih.gov. By tracking the position and shape of this peak over time, the kinetics of the transformation can be determined nih.govnih.gov.

In-situ Raman spectroscopy can also be used to monitor the concentrations of phosphate ions in solution, such as HPO₄²⁻ and H₂PO₄⁻, which are involved in the precipitation of this compound acs.org. This allows for a comprehensive understanding of the precipitation process, including the initial formation of HAP followed by the precipitation of DCPD under certain conditions acs.org. The real-time data obtained from in-situ Raman spectroscopy provides a more detailed picture of the dynamic processes in this compound systems than can be achieved with traditional offline analysis methods nih.gov.

Table 5: Characteristic Raman Bands for Monitoring Calcium Phosphate Transformations
SpeciesRaman Band (ν1 P-O stretch)Significance
Amorphous Calcium Phosphate (ACP)~950 cm⁻¹ (broad)Indicates the presence of the amorphous precursor phase.
Hydroxyapatite (HAP)~960 cm⁻¹ (sharp)Indicates the formation of the crystalline apatite phase.
Dicalcium Phosphate Dihydrate (DCPD)~986 cm⁻¹Identifies the presence of the DCPD crystalline phase.
HPO₄²⁻ (aqueous)~990 cm⁻¹Monitors the concentration of hydrogen phosphate ions in solution.

In-Situ Luminescence Analysis for Phase Transition Monitoring

In-situ luminescence analysis has emerged as a powerful tool for monitoring the phase transitions of calcium phosphates in real-time. rsc.orgresearchgate.netdesy.de This technique utilizes lanthanide ions, such as Cerium (Ce³⁺) and Europium (Eu³⁺), doped into the calcium phosphate structure as local coordination sensors. The emission spectra of these ions are highly sensitive to changes in their immediate chemical environment, including the coordination number and symmetry of the cation sites. As this compound undergoes phase transitions, the coordination sphere around the doped lanthanide ions alters, leading to detectable changes in their luminescence spectra. rsc.orgresearchgate.netrsc.org

This method has been successfully employed to observe the formation of amorphous calcium phosphate (ACP) and its subsequent transformations into crystalline phases like dicalcium phosphate dihydrate (CaHPO₄·2H₂O) and octacalcium phosphate (Ca₈H₂(PO₄)₆·5H₂O) under reaction conditions. rsc.orgresearchgate.netdesy.de The key advantage of in-situ luminescence analysis is its high sensitivity and the ability to perform measurements in a conventional laboratory setting, providing a fast and effective way to study dynamic processes without the need for synchrotron radiation. rsc.orgresearchgate.netrsc.org

Key Research Findings from In-Situ Luminescence Analysis:

ObservationTechnique/SensorCorresponding Phase TransitionReference
Changes in emission spectraDoped Ce³⁺ and Eu³⁺ ionsAmorphous Calcium Phosphate (ACP) to CaHPO₄·2H₂O and Ca₈H₂(PO₄)₆·5H₂O rsc.orgresearchgate.net
High sensitivity to local coordination changesCe³⁺ (f-d transitions) and Eu³⁺ (f-f transitions)Detection of intermediate and final crystalline phases rsc.org

In-Situ X-ray Diffraction and Atomic Force Microscopy (AFM) for Real-Time Transformations

To corroborate the findings from luminescence and other spectroscopic techniques, in-situ X-ray diffraction (XRD) and Atomic Force Microscopy (AFM) provide critical structural and morphological information during the real-time transformation of this compound.

In-Situ X-ray Diffraction (XRD) is instrumental in confirming the phase transitions identified by other methods. rsc.org By collecting diffraction patterns at various time points during a reaction, it is possible to track the evolution of the material's crystallinity. For instance, time-resolved XRD patterns can show the initial presence of a broad hump characteristic of amorphous calcium phosphate (ACP), which gradually resolves into sharp diffraction peaks corresponding to crystalline phases like hydroxyapatite (HAP) over time. nih.gov This allows for the direct observation of the increasing degree of order within the solid material as the transformation progresses. nih.gov

Atomic Force Microscopy (AFM) offers a real-space visualization of the transformation process at the nanoscale. In-situ AFM studies have provided evidence for a dissolution-recrystallization mechanism in the transformation of amorphous calcium phosphate. acs.org Observations have shown the disappearance of initially formed spheroidal amorphous particles, followed by the emergence of new, sheet-like crystalline particles. acs.org This direct visual evidence is crucial for understanding the mechanistic pathways of phase transformations in calcium phosphate systems.

Chromatographic Techniques for Calcium and Phosphate Ion Analysis

The accurate quantification of calcium and phosphate ions is fundamental to understanding the stoichiometry and dissolution behavior of this compound. Chromatographic techniques offer high precision and sensitivity for this purpose.

Ion Chromatography (IC) for Orthophosphate Ion Quantification

Ion Chromatography (IC) coupled with a conductivity detector is a well-established and highly reproducible method for the determination of orthophosphate ions (such as HPO₄²⁻) from calcium phosphate compounds. researchgate.netmdpi.comnih.govelsevierpure.comsigmaaldrich.com This technique is particularly effective for measuring solubilized orthophosphate ions and has demonstrated good applicability in various sample matrices. researchgate.netmdpi.comnih.govelsevierpure.comsigmaaldrich.com IC is often preferred over other methods due to its high reproducibility and the elimination of toxic reagents used in colorimetric assays. lcms.cz Modern IC systems can achieve detection limits in the parts-per-billion (ppb) range. nih.gov

A comparison of IC with other techniques for the analysis of orthophosphate from dicalcium phosphate (DCP) revealed its superior performance in terms of reproducibility.

Performance of Ion Chromatography for Orthophosphate Quantification:

ParameterValue RangeSample MatrixReference
Limit of Detection (LOD)0.01–0.91 µg/mLSnacks and Cereals researchgate.netmdpi.com
Limit of Quantification (LOQ)0.21–2.74 µg/mLSnacks and Cereals researchgate.netmdpi.com
Precision (%RSD)0.5% to 6.6%Food Samples mdpi.comnih.gov
Accuracy (Recovery %)82% to 117%Food Samples mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Calcium and Phosphate Analysis

High-Performance Liquid Chromatography (HPLC), particularly using ion-pairing methods with an Evaporative Light Scattering Detector (ELSD), can be employed for the successive analysis of both calcium and phosphate ions. researchgate.netmdpi.comnih.govelsevierpure.comsigmaaldrich.com This method has been developed for the simultaneous determination of both ionic species. researchgate.net However, studies have indicated that ion-pairing HPLC methods can exhibit low reproducibility over extended periods of measurement (e.g., after approximately 48 hours), which can be a limitation for some applications. researchgate.netmdpi.comnih.govelsevierpure.comsigmaaldrich.com Despite this, HPLC-ELSD has been successfully applied with good linearity, precision, and recovery for the analysis of calcium and phosphate in various samples. researchgate.net

Time-of-Flight Medium-Energy-Ion-Scattering (TOF-MEIS) Spectroscopy for Nanocluster Growth Analysis

Time-of-Flight Medium-Energy-Ion-Scattering (TOF-MEIS) spectroscopy is a sophisticated surface-sensitive technique that provides quantitative compositional and structural information with single-atomic-layer resolution. nih.govacs.org This method has been utilized to investigate the initial nucleation and growth of nanometer-sized calcium phosphate clusters. nih.govacs.orgnih.gov

By analyzing the energy and time-of-flight of scattered ions, TOF-MEIS can determine the elemental composition and size of nanoclusters as they evolve. A key finding from TOF-MEIS studies is the existence of calcium-rich nanoclusters (Ca/P ratio ~3) in the very early stages of formation, which is significantly higher than the stoichiometric ratio of hydroxyapatite (Ca/P ~1.67). nih.govacs.orgnih.gov Over time, these clusters grow in size and their Ca/P ratio progressively approaches that of the bulk crystalline phase. nih.govnih.gov

Growth and Compositional Evolution of Calcium Phosphate Nanoclusters Measured by TOF-MEIS:

Reaction Time (minutes)Average Cluster Size (nm)Calcium-to-Phosphate (Ca/P) RatioReference
5~1.0~2.7 nih.govacs.org
151.2 ± 0.22.2 ± 0.1 nih.govacs.org
601.4 ± 0.21.9 ± 0.1 nih.govacs.org
2401.9 ± 0.21.7 ± 0.1 nih.govacs.org

Thermal Analysis (TGA, DSC) for this compound Phase Transitions and Crystallization Purity

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the phase transitions, dehydration processes, and crystallization purity of this compound. researchgate.netnetzsch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound dihydrate (CaHPO₄·2H₂O), TGA is used to quantify the loss of water molecules upon heating. The dehydration process often occurs in distinct steps, which can be identified and quantified from the TGA curve. netzsch.com For instance, the initial mass loss corresponds to the release of surface water, followed by the loss of structural water at higher temperatures, leading to the transformation to anhydrous dicalcium phosphate (DCPA) and subsequently to calcium pyrophosphate (Ca₂P₂O₇) at even higher temperatures. researchgate.netnetzsch.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify the temperatures at which phase transitions occur. Exothermic peaks in a DSC thermogram indicate crystallization events, such as the transformation from an amorphous phase to a crystalline one. d-nb.info The enthalpy of crystallization can also be determined from the area of these peaks. d-nb.info For example, the crystallization of amorphous calcium phosphate to α-tricalcium phosphate (α-TCP) and its subsequent transformation to β-TCP at higher temperatures can be clearly observed as distinct thermal events in DSC analysis. acs.org

Q & A

How can researchers optimize experimental protocols for synthesizing calcium hydrogen phosphate nanoparticles with controlled particle size and crystallinity?

Methodological Answer:
To synthesize this compound (CaHPO₄) nanoparticles, the rapid precipitation method is commonly employed. Aqueous solutions of calcium nitrate (6.25 mM) and diammonium hydrogen phosphate (3.74 mM) are mixed under continuous vortexing and pumped into a nucleic acid-loaded solution (e.g., DNA or siRNA) . Particle size control is achieved by adjusting:

  • Mixing rate : Higher vortex speeds reduce agglomeration.
  • pH : Neutral to slightly acidic conditions (pH 5.0–7.0) favor monodisperse nanoparticles.
  • Temperature : Room temperature minimizes secondary phase formation.
    Characterization via dynamic light scattering (DLS) and scanning electron microscopy (SEM) is critical to validate size distribution (e.g., z-average < 200 nm) and morphology .

What experimental strategies address contradictions in reported solubility data for this compound phases?

Methodological Answer:
Discrepancies in solubility data (e.g., dihydrate vs. anhydrous CaHPO₄) arise from metastable precursor phases and pH-dependent transformations . To resolve contradictions:

  • Ion-selective electrodes or ICP-OES can measure real-time ion concentrations during dissolution.
  • In-situ XRD tracks phase transitions (e.g., dihydrate → hydroxyapatite) under simulated physiological conditions.
  • Buffer systems (e.g., 50 mM phosphate-citrate, pH 5.0) stabilize specific phases during experiments .

How do researchers differentiate between basic and advanced analytical techniques for characterizing this compound in biomedical applications?

Basic Techniques:

  • FTIR : Identifies PO₄³⁻ vibrational modes (e.g., 1020 cm⁻¹ asymmetric stretching) .
  • XRD : Confirms crystallinity (e.g., dicalcium phosphate dihydrate, JCPDS 09-0077) .

Advanced Techniques:

  • Cryo-TEM : Visualizes nanoparticle interactions with biological membranes .
  • Synchrotron SAXS : Probes early-stage nucleation kinetics in simulated body fluid .

What methodological challenges arise when studying this compound as a precursor for hydroxyapatite in bone tissue engineering?

Challenges & Solutions:

  • Phase Purity : Trace ions (e.g., Mg²⁺, CO₃²⁻) in simulated body fluid induce non-stoichiometric hydroxyapatite. Use ultrapure reagents and argon-atmosphere reactors to minimize contamination .
  • Dissolution-Reprecipitation Dynamics : Monitor via quartz crystal microbalance (QCM) to quantify Ca²⁺ release rates .
  • Cell Viability : Pre-test CaHPO₄ extracts using MTT assays to ensure biocompatibility .

How can researchers design experiments to investigate the role of organic additives (e.g., lactic acid) in modulating this compound crystallization?

Experimental Design:

  • High-Throughput Screening : Test additives at varying concentrations (0.1–10 mM) in 96-well plates with automated pH control .
  • Molecular Dynamics Simulations : Model hydrogen bonding between lactic acid and CaHPO₄ surfaces to predict habit modification .
  • Zeta Potential Measurements : Quantify surface charge changes (e.g., from −15 mV to −30 mV) to infer adsorption mechanisms .

What advanced computational methods are used to predict the thermodynamic stability of this compound phases under varying conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Gibbs free energy differences between phases (e.g., dihydrate vs. anhydrous) .
  • Phase-Field Modeling : Simulates competitive growth of CaHPO₄ and hydroxyapatite in aqueous media .
  • Machine Learning : Trains models on experimental solubility databases to predict phase behavior at untested pH/temperature conditions .

How do researchers reconcile discrepancies between in vitro and in vivo outcomes when testing this compound-based drug delivery systems?

Approaches:

  • Biofluid Mimicry : Use artificial lysosomal fluid (pH 4.5) to simulate intracellular degradation vs. phosphate-buffered saline (pH 7.4) for extracellular testing .
  • Fluorescent Tagging : Label nanoparticles with FITC or Rhodamine B for in vivo tracking via confocal microscopy .
  • Pharmacokinetic Modeling : Compare in vitro release profiles (e.g., Higuchi model) with in vivo plasma concentration data .

What experimental parameters are critical for ensuring reproducibility in this compound synthesis for dental applications?

Key Parameters:

  • Precursor Ratios : Maintain Ca/P molar ratio of 1.67 to avoid brushite (Ca/P = 1.0) contamination .
  • Aging Time : 24–48 hrs aging ensures complete dihydrate crystallization .
  • Drying Protocols : Lyophilization preserves nanostructure vs. oven-drying, which induces aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.